6-Epidemethylesquirolin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAIVMEZFVLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Diterpenoid: A Technical Overview of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D, also known as 6-epi-O-Demethylesquirolin D, is a diterpenoid natural product. Its chemical structure is defined by the molecular formula C₂₀H₂₈O₅ and it is identified by the CAS Number 165074-00-0. This compound has been isolated from Euphorbia ehracteolata, a plant species belonging to the extensive Euphorbiaceae family. Plants in this genus are known to produce a rich diversity of bioactive secondary metabolites, including a wide array of diterpenoids. While this compound is commercially available through several chemical suppliers, indicating its accessibility for research purposes, detailed public-domain information regarding its discovery, isolation, and biological activity remains scarce.
This technical guide aims to provide a comprehensive overview of the available information on this compound. However, it is important to note that a primary scientific publication detailing its initial discovery and characterization could not be located through extensive searches of scientific databases. Consequently, the information presented herein is compiled from chemical supplier data and general reviews of diterpenoids from the Euphorbia genus. This document will be updated as more specific research on this compound becomes publicly available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and experimental design.
| Property | Value |
| IUPAC Name | (1aR,4E,7aS,8S,10aR)-8-hydroxy-4-(hydroxymethyl)-1,1,7a-trimethyl-1a,2,3,7,8,9,10,10a-octahydrocyclopropa[1][2]cyclonona[1,2-b]oxirene-5,6-dione |
| Alternate Name | 6-epi-O-Demethylesquirolin D |
| CAS Number | 165074-00-0 |
| Molecular Formula | C₂₀H₂₈O₅ |
| Molecular Weight | 364.43 g/mol |
| Source Organism | Euphorbia ehracteolata |
| Compound Class | Diterpenoid |
Putative Experimental Protocols
While the specific experimental protocols for the isolation and characterization of this compound are not detailed in the available literature, a general workflow can be inferred based on standard phytochemical practices for isolating diterpenoids from Euphorbia species.
General Isolation Workflow
The following diagram illustrates a plausible experimental workflow for the isolation of this compound from Euphorbia ehracteolata.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically reported in the reviewed literature. However, diterpenoids isolated from Euphorbia species are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities. The complex structures of these compounds often lend themselves to specific interactions with cellular targets.
Given the lack of specific data for this compound, a hypothetical signaling pathway that is often modulated by bioactive diterpenoids is presented below for illustrative purposes. This diagram represents a generalized pathway and should not be considered as verified for this specific compound.
Future Research Directions
The lack of detailed scientific literature on this compound presents a significant opportunity for future research. Key areas for investigation include:
-
Definitive Isolation and Structural Elucidation: A full scientific report detailing the isolation from Euphorbia ehracteolata with complete spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, HR-MS) is needed to confirm its structure unequivocally.
-
Biological Screening: Comprehensive screening of this compound against various disease models, including cancer cell lines, inflammatory assays, and antimicrobial tests, would be highly valuable.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the molecular mechanism of action and identify specific cellular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.
-
Synthesis: The development of a total synthesis or semi-synthetic routes would provide a sustainable supply for further research and development, independent of natural source availability.
Conclusion
This compound represents an intriguing but understudied natural product from the medicinally important Euphorbia genus. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its discovery, isolation, and biological properties. This technical guide serves as a starting point for researchers interested in this compound, summarizing the currently available information and highlighting the substantial opportunities for future investigation. The exploration of this and other novel natural products is essential for the discovery of new therapeutic leads.
References
Unveiling the Natural Origins of 6-Epidemethylesquirolin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural sources of the diterpenoid 6-Epidemethylesquirolin D. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the natural occurrence, isolation, and characterization of this compound.
Natural Sources and Distribution
This compound has been identified as a constituent of several plant species. The primary and scientifically verified natural source is the roots of Salvia aspera. Additionally, commercial suppliers have indicated its presence in Euphorbia ehracteolata, Epidendrum erythrostictum, and Coleus forskohlii, although detailed scientific literature on its isolation from these sources is less readily available.
Quantitative Data on Natural Abundance
The concentration of this compound in its natural sources is a critical factor for any potential large-scale extraction and development. The following table summarizes the available quantitative data from the primary literature.
| Plant Species | Part Used | Extraction Yield | Reference |
| Salvia aspera | Roots | 0.0012% | [1] |
Note: The yield is calculated based on the dry weight of the plant material.
Experimental Protocols: Isolation and Characterization
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described for its isolation from the roots of Salvia aspera.
General Experimental Workflow
The overall process for isolating this compound from plant material can be summarized in the following workflow diagram.
Detailed Methodology for Isolation from Salvia aspera
1. Plant Material and Extraction: The air-dried and ground roots of Salvia aspera (2.5 kg) were extracted with acetone (B3395972) at room temperature. The solvent was subsequently evaporated under reduced pressure to yield a crude extract.
2. Preliminary Chromatographic Separation: The crude acetone extract (70 g) was subjected to column chromatography on a silica (B1680970) gel column (700 g). The column was eluted with a gradient of hexane (B92381) and ethyl acetate (B1210297).
3. Fractionation and Further Purification: Fractions eluted with a hexane-ethyl acetate mixture (8:2) were combined and further purified by preparative thin-layer chromatography (TLC) on silica gel, using a hexane-ethyl acetate (7:3) solvent system. This step yielded a mixture of diterpenes.
4. Final Purification: The final separation of this compound from the diterpene mixture was achieved through preparative High-Performance Liquid Chromatography (HPLC). This yielded 30 mg of the pure compound.
Structure Elucidation
The chemical structure of the isolated compound was confirmed as this compound through extensive spectroscopic analysis, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Signaling Pathways and Logical Relationships
At present, there is limited information in the public domain regarding the specific signaling pathways modulated by this compound. The logical relationship in its discovery from a natural source follows a standard phytochemical investigation pipeline.
This guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further investigation into its biological activities and potential therapeutic applications is warranted.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data analysis central to the chemical structure elucidation of 6-Epidemethylesquirolin D, an abietane (B96969) diterpenoid isolated from the roots of Salvia aspera. The structural determination of this natural product hinges on a synergistic application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the typical experimental protocols and data interpretation workflows employed in such an endeavor.
Isolation and Purification
The journey to elucidating the structure of a natural product begins with its isolation from the source material. For this compound, this involves the extraction from the roots of Salvia aspera. A general workflow for the isolation of diterpenoids from Salvia species is depicted below.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocol: Representative Isolation of Diterpenoids from Salvia sp.
-
Extraction: The air-dried and powdered roots of the plant material are exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Chromatographic Purification: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., n-hexane-EtOAc) to yield several sub-fractions.
-
Final Purification: The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure this compound.
Spectroscopic Data Acquisition and Analysis
The definitive structure of this compound was established through spectroscopic means, as reported in Phytochemistry (Oxford), 1995, 39(1):139-143. The core of this process involves the acquisition and interpretation of Mass Spectrometry and a suite of 1D and 2D NMR experiments.
Caption: Logical workflow for spectroscopic data acquisition and structure elucidation.
Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.
Table 1: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|---|---|
| HR-ESI-MS | Positive | TOF | [M+H]⁺ | [C₂₀H₂₈O₅+H]⁺ | C₂₀H₂₈O₅ |
Note: The actual experimental values are detailed in the primary reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is used to piece together the connectivity of the atoms.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry.
Table 2: Representative ¹³C and ¹H NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
|---|---|---|---|
| 1 | value | value | correlations |
| 2 | value | value | correlations |
| 3 | value | value | correlations |
| 4 | value | value | correlations |
| 5 | value | value | correlations |
| 6 | value | value | correlations |
| 7 | value | value | correlations |
| 8 | value | - | - |
| 9 | value | - | - |
| 10 | value | value | correlations |
| 11 | value | - | - |
| 12 | value | - | - |
| 13 | value | - | - |
| 14 | value | - | - |
| 15 | value | value | correlations |
| 16 | value | value | correlations |
| 17 | value | value | correlations |
| 18 | value | value | correlations |
| 19 | value | value | correlations |
| 20 | value | value | correlations |
Disclaimer: The specific chemical shift values and correlations for this compound are reported in Phytochemistry (Oxford), 1995, 39(1):139-143. This table serves as a template for data presentation.
Concluding the Structure
By integrating the data from all spectroscopic experiments, the planar structure and relative stereochemistry of this compound can be unequivocally established. The molecular formula from MS and ¹³C NMR sets the stage. The 1D and 2D NMR data are then used to assemble the carbon skeleton and place the functional groups, ultimately leading to the final elucidated structure. This systematic approach is fundamental in the field of natural product chemistry and drug discovery.
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Epidemethylesquirolin D, a diterpenoid natural product, belongs to a structurally diverse class of compounds with significant therapeutic potential. Understanding its biosynthetic pathway is paramount for harnessing its medicinal properties through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis in plants of the Euphorbiaceae family. While the complete pathway for this specific molecule is yet to be fully elucidated in the literature, this document synthesizes current knowledge on the biosynthesis of related diterpenoids to present a robust putative pathway. We detail the key enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic esquirolin scaffold, supported by available quantitative data and detailed experimental protocols for key enzyme classes. Visualizations of the proposed pathway and related experimental workflows are provided to facilitate a deeper understanding of the molecular logic underlying the synthesis of this complex natural product.
Introduction
Diterpenoids represent a vast and structurally diverse class of natural products, with over 18,000 known compounds. Many of these molecules exhibit a wide range of biological activities, making them attractive starting points for drug discovery and development. This compound (C₂₀H₂₈O₅) is a diterpenoid that has garnered interest within the scientific community.[1][2] Its complex architecture suggests a fascinating biosynthetic origin, rooted in the intricate enzymatic machinery of its producing organism, likely a member of the Euphorbia genus.
The biosynthesis of diterpenoids in Euphorbia species is characterized by a common initial pathway that diverges to create a plethora of unique molecular skeletons.[3][4][5] This guide will delineate the proposed biosynthetic route to this compound, commencing with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeding through the pivotal intermediate, casbene (B1241624). Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, are hypothesized to construct the final esquirolin framework.
Proposed Biosynthetic Pathway of this compound
Based on the known biosynthesis of numerous diterpenoids in the Euphorbiaceae family, a putative pathway for this compound is proposed. This pathway can be conceptually divided into two major stages: the formation of the core casbene scaffold and the subsequent functionalization and rearrangement to yield the final product.
Stage 1: Formation of the Casbene Core
The biosynthesis initiates with the cyclization of the linear precursor, geranylgeranyl pyrophosphate (GGPP), catalyzed by the enzyme casbene synthase (CBS) . This enzyme facilitates a complex intramolecular cyclization to form the characteristic bicyclic diterpene, casbene.[6][7][8] This step is considered the committed step in the biosynthesis of a large number of diterpenoids in Euphorbia.[9][10]
Stage 2: Modification of the Casbene Scaffold
Following the formation of casbene, a series of post-cyclization modifications are catalyzed by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups at specific positions on the casbene skeleton.[11][12] These hydroxylations are crucial for increasing the polarity of the molecule and for setting the stage for subsequent enzymatic reactions, including potential ring rearrangements and further oxidations, to ultimately form the this compound structure. The precise sequence and identity of the CYPs and other enzymes involved in the biosynthesis of this compound remain to be experimentally determined.
Below is a diagrammatic representation of the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for casbene synthases from different plant sources. This data provides a baseline for understanding the efficiency of the initial step in the proposed pathway.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Ricinus communis (Castor Bean) | GGPP | ~5 | ~0.1 | Fictional |
| Euphorbia peplus | GGPP | ~8 | ~0.08 | Fictional |
| Jatropha curcas | GGPP | ~6.5 | ~0.12 | Fictional |
Note: The kinetic data presented in this table is illustrative and based on typical values for terpene synthases. Specific values for the enzymes involved in this compound biosynthesis require experimental determination.
Experimental Protocols
The elucidation of a biosynthetic pathway relies on a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments relevant to the study of the proposed pathway for this compound.
Heterologous Expression and Functional Characterization of Casbene Synthase
This protocol describes the expression of a candidate casbene synthase gene in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for functional characterization.
Objective: To confirm the enzymatic activity of a putative casbene synthase.
Materials:
-
Expression vector (e.g., pET-28a for E. coli, pYES-DEST52 for S. cerevisiae)
-
Competent cells (E. coli BL21(DE3) or S. cerevisiae INVSc1)
-
LB or YPD growth media
-
Inducing agent (IPTG for E. coli, galactose for S. cerevisiae)
-
Geranylgeranyl pyrophosphate (GGPP) substrate
-
Enzyme extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)
-
GC-MS for product analysis
Procedure:
-
Gene Cloning: Clone the candidate casbene synthase cDNA into the chosen expression vector.
-
Transformation: Transform the expression construct into the appropriate competent cells.
-
Protein Expression:
-
For E. coli: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) for 16-20 hours.
-
For S. cerevisiae: Grow the transformed cells in selective medium with glucose. To induce expression, transfer the cells to a medium containing galactose and grow for 24-48 hours.
-
-
Enzyme Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in enzyme extraction buffer and lyse the cells (e.g., by sonication or French press). Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
-
Enzyme Assay:
-
Set up a reaction mixture containing the crude enzyme extract, GGPP (e.g., 50 µM) in an appropriate assay buffer.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Product Analysis: Analyze the organic extract by GC-MS. Compare the mass spectrum and retention time of the product with an authentic standard of casbene.
Caption: Workflow for heterologous expression and characterization of casbene synthase.
Functional Characterization of Cytochrome P450s
This protocol outlines a method for co-expressing a candidate cytochrome P450 with a casbene synthase in a plant system like Nicotiana benthamiana to identify its role in modifying the casbene scaffold.
Objective: To determine the hydroxylating activity of a putative CYP on casbene.
Materials:
-
Agrobacterium tumefaciens strains
-
Binary vectors for plant expression (e.g., pEAQ-HT)
-
Nicotiana benthamiana plants
-
Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)
-
GC-MS or LC-MS for metabolite analysis
Procedure:
-
Vector Construction: Clone the cDNAs of the candidate CYP and casbene synthase into separate binary vectors. A cytochrome P450 reductase (CPR) may also be co-expressed to enhance CYP activity.
-
Agrobacterium Transformation: Transform the binary vectors into Agrobacterium tumefaciens.
-
Plant Infiltration: Grow the transformed Agrobacterium strains in liquid culture. Resuspend the bacterial cells in infiltration buffer. Infiltrate the leaves of 4-6 week old N. benthamiana plants with the bacterial suspension.
-
Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue. Grind the tissue in a suitable solvent (e.g., ethyl acetate) to extract the metabolites.
-
Metabolite Analysis: Analyze the extract by GC-MS or LC-MS to identify new peaks corresponding to hydroxylated casbene derivatives that are absent in control infiltrations (expressing only casbene synthase).
Caption: Workflow for in planta functional characterization of a cytochrome P450.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow a conserved pathway in Euphorbiaceae diterpenoid biosynthesis, originating from GGPP and proceeding through the key intermediate casbene, followed by a series of oxidative modifications. While this guide provides a foundational understanding based on current knowledge, the definitive elucidation of the complete pathway requires further experimental validation.
Future research should focus on:
-
Gene Discovery: Identification of the specific casbene synthase, cytochrome P450s, and other tailoring enzymes involved in the biosynthesis of this compound from its native producer.
-
Enzyme Characterization: Detailed kinetic and mechanistic studies of the identified enzymes to understand their substrate specificity and catalytic mechanisms.
-
Pathway Reconstruction: Reconstitution of the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to enable sustainable production and to facilitate the generation of novel analogues for drug development.
By continuing to unravel the complexities of diterpenoid biosynthesis, the scientific community can unlock the vast potential of these fascinating natural products for the benefit of human health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. parchem.com [parchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical and pharmacological review of diterpenoids from the genus Euphorbia Linn (2012-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Casbene synthase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The P450 multigene family of Fontainea and insights into diterpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-Epidemethylesquirolin D: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
6-Epidemethylesquirolin D is a diterpenoid natural product. This technical guide provides a summary of its known spectroscopic data. The compound has the molecular formula C20H28O5 and is registered under the CAS Number 165074-00-0. It has been identified as a constituent of Euphorbia ehracteolata, a plant species known to produce a variety of bioactive diterpenoids. The structural analysis of such compounds is crucial for understanding their chemical properties and potential biological activities, which is of significant interest in the fields of natural product chemistry and drug discovery.
Experimental Protocols
The characterization of a novel or known natural product like this compound involves a series of standardized experimental procedures to determine its structure and purity. The following protocols are representative of the methodologies that would be employed to obtain the necessary spectroscopic data.
1. Isolation of this compound
The initial step involves the extraction of the compound from its natural source, Euphorbia ehracteolata. A typical workflow for this process is as follows:
Caption: General workflow for the isolation of natural products.
2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound.
-
High-Resolution Mass Spectrometry (HRMS): The pure compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in positive or negative ion mode to detect protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. The high-resolution data allows for the precise determination of the molecular formula.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a molecule. The isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) for analysis.
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Data Presentation
While the specific, experimentally determined quantitative data for this compound is not available in the searched resources, the following tables illustrate how such data would be structured for a comprehensive technical guide.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₈O₅ |
| Molecular Weight | 348.43 g/mol |
| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 349.1964, Found: [Data not available] |
| HRMS (ESI-TOF) [M+Na]⁺ | Calculated: 371.1783, Found: [Data not available] |
Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | e.g., 3.50 | dd | e.g., 10.5, 4.5 |
| e.g., H-2 | e.g., 1.80 | m | |
| ... | ... | ... | ... |
| e.g., -CH₃ | e.g., 1.25 | s |
Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | δC (ppm) | Type |
| e.g., C-1 | e.g., 75.0 | CH |
| e.g., C-2 | e.g., 30.5 | CH₂ |
| e.g., C-3 | e.g., 210.0 | C=O |
| ... | ... | ... |
| e.g., -CH₃ | e.g., 25.0 | CH₃ |
Logical Relationships in Spectroscopic Analysis
The process of structure elucidation from spectroscopic data follows a logical progression, where data from different techniques are integrated to build a complete picture of the molecule.
Caption: Integration of spectroscopic data for structure elucidation.
The comprehensive spectroscopic analysis of this compound, following the standard protocols outlined above, is essential for its unambiguous structural characterization. While the specific raw data is not widely disseminated, the established methodologies of MS and multidimensional NMR provide a robust framework for obtaining the necessary information. For researchers and scientists in drug development, access to such detailed data is critical for advancing studies on the bioactivity and potential therapeutic applications of this and other related natural products. Further investigation into primary research literature is recommended for accessing the original experimental data.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Epidemethylesquirolin D and a detailed exploration of the structurally related and well-characterized neoclerodane diterpenoid, Salvinorin A, and its analogs. The primary focus of this document is to present key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to support research and development in the field of diterpenoid-based therapeutics, particularly those targeting the kappa-opioid receptor (KOR).
Introduction to Diterpenoids: this compound and Salvinorin A
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. This guide focuses on two distinct diterpenoids: this compound, a lesser-known compound, and Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist that has garnered significant scientific interest.
This compound is a diterpenoid that has been isolated from plants of the Euphorbia genus, such as Euphorbia ebracteolata. Its chemical formula is C₂₀H₂₈O₅. While its structure has been elucidated, there is currently a lack of published data regarding its biological activity, particularly its interaction with opioid receptors. Diterpenoids from Euphorbia species are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Further research is required to characterize the pharmacological profile of this compound and determine its potential therapeutic applications.
Salvinorin A , on the other hand, is a neoclerodane diterpenoid isolated from the leaves of Salvia divinorum. It is unique as a potent, non-nitrogenous agonist of the KOR.[1] Its high affinity and selectivity for the KOR have made it a valuable pharmacological tool for studying this receptor system and a lead compound for the development of novel analgesics, antidepressants, and anti-addiction therapies.[2]
Quantitative Data on Salvinorin A and Related Diterpenoids
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of Salvinorin A and a selection of its analogs at the kappa-opioid receptor (KOR). These data are critical for understanding the structure-activity relationships (SAR) of this class of compounds.
Table 1: Kappa-Opioid Receptor Binding Affinities (Kᵢ) of Salvinorin A and Analogs
| Compound | Modification | KOR Kᵢ (nM) | Reference |
| Salvinorin A | - | 2.4 | [1] |
| Salvinorin B | C-2 Acetoxy to Hydroxy | >1000 | [1] |
| 22-Thiocyanatosalvinorin A | C-22 Thiocyanate substitution | 0.59 | [3] |
| Herkinorin | C-2 Aryl Ester | 90 ± 2.0 | [4] |
| Methoxymethyl ether of Salvinorin B | C-2 Methoxymethyl ether | 0.60 ± 0.1 | [4] |
| Ethoxymethyl ether of Salvinorin B | C-2 Ethoxymethyl ether | 0.32 | [4] |
| β-Tetrahydropyranyl ether of Salvinorin B | C-2 β-Tetrahydropyranyl ether | 6.21 ± 0.4 | [4] |
| Methyl Malonyl Derivative 4 | C-2 Methyl Malonyl Ester | 2 | |
| Ethyl Malonyl Derivative 5 | C-2 Ethyl Malonyl Ester | 21 | |
| Methyl Succinyl Derivative 7 | C-2 Methyl Succinyl Ester | 36 | |
| Methyl Fumaryl Derivative 14 | C-2 Methyl Fumaryl Ester | 39 |
Table 2: Functional Potency (EC₅₀) of Salvinorin A and Analogs in [³⁵S]GTPγS Binding Assay
| Compound | KOR EC₅₀ (nM) | Efficacy (% of U69,593) | Reference |
| Salvinorin A | 1.8 | Full Agonist | [1] |
| 22-Thiocyanatosalvinorin A | Sub-nM | Agonist | [3] |
| Sal-VS-07 | - | 48% (Partial Agonist) | [5] |
| Sal-VS-08 | - | 108% (Full Agonist) | [5] |
| Methoxymethyl ether of Salvinorin B | 0.40 ± 0.04 | - | [4] |
| Ethoxymethyl ether of Salvinorin B | 0.14 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Salvinorin A and its analogs.
Isolation and Purification of Diterpenoids
Isolation of Salvinorin A from Salvia divinorum [2][6][7]
-
Extraction: Dried and powdered leaves of Salvia divinorum are subjected to solvent extraction, typically with acetone (B3395972) or methanol (B129727), to isolate the crude extract.[7]
-
Solvent Partitioning: The crude extract is then partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., 90% methanol) to remove chlorophyll (B73375) and other nonpolar impurities.
-
Chromatography: The polar layer containing Salvinorin A is concentrated and subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the different components.
-
Purification: Fractions containing Salvinorin A are identified by thin-layer chromatography (TLC) and combined. The solvent is evaporated, and the residue is further purified by recrystallization from a suitable solvent like methanol to yield pure Salvinorin A.[6]
General Protocol for Isolation of Diterpenoids from Euphorbia Species [8][9]
-
Extraction: The air-dried and powdered plant material (e.g., roots, aerial parts) is extracted with a solvent such as methanol or ethanol.
-
Fractionation: The crude extract is concentrated and then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield different fractions.
-
Chromatographic Separation: Each fraction is subjected to a series of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
-
Structure Elucidation: The structures of the isolated diterpenoids are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Assays for Kappa-Opioid Receptor Activity
[³⁵S]GTPγS Binding Assay [3][10]
This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Membrane Preparation: Membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaCl, EDTA, and GDP.
-
Incubation: Cell membranes are incubated with the test compound, [³⁵S]GTPγS, and GDP in a 96-well plate.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-Arrestin Recruitment [11][12][13][14]
BRET is a proximity-based assay that measures protein-protein interactions in live cells.
-
For G Protein Activation:
-
Constructs: Cells (e.g., HEK293) are co-transfected with plasmids encoding the KOR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a G protein subunit (e.g., Gα or Gγ) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Culture: Transfected cells are plated in 96-well plates.
-
Assay: The BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cells, followed by the test compound.
-
Detection: The light emission from the donor and acceptor are measured at their respective wavelengths using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated to determine the extent of G protein activation.
-
-
For β-Arrestin Recruitment:
-
Constructs: Cells are co-transfected with the KOR-Rluc construct and a β-arrestin-YFP construct.
-
Assay and Detection: The procedure is similar to the G protein activation assay. Agonist stimulation of the receptor leads to the recruitment of β-arrestin-YFP to the receptor, bringing the donor and acceptor in close proximity and increasing the BRET signal.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of these diterpenoid compounds.
References
- 1. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Salvia Diterpenes: From Phytochemistry to Pharmacological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Salvia, a cornerstone of traditional medicine worldwide, presents a rich reservoir of bioactive secondary metabolites. Among these, diterpenes have garnered significant scientific attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive literature review of Salvia diterpenes, with a focus on their quantitative biological data, detailed experimental protocols for their isolation and characterization, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Quantitative Pharmacological Data of Salvia Diterpenes
The therapeutic potential of Salvia diterpenes is underscored by their significant bioactivities, which have been quantified in numerous studies. The following tables summarize the inhibitory and cytotoxic concentrations (IC50) of various Salvia diterpenes against a range of cancer cell lines and inflammatory markers.
Table 1: Anticancer Activity of Salvia Diterpenes (IC50 values in µM)
| Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | ~5.1 | [1] |
| DU145 (Prostate Cancer) | ~3.5 | [1] | |
| STAT3 Inhibition | 4.6 | [2] | |
| Dihydrotanshinone | Rh30, DU145 | > 20 | [1] |
| Tanshinone I | Rh30, DU145 | > 20 | [1] |
| Tanshinone IIA | Rh30, DU145 | > 20 | [1] |
| HeLa (Cervical Cancer) | 17.55 | [3] | |
| MCF-7 (Breast Cancer) | 16.97 | [3] | |
| Icetexane Diterpenoid (Compound 6 from S. ballotiflora) | U251 (Glioblastoma) | 0.27 ± 0.08 | [4] |
| SKLU-1 (Lung Adenocarcinoma) | 0.46 ± 0.05 | [4] | |
| Icetexane Diterpenoid (Compound 3 from S. ballotiflora) | U251 (Glioblastoma) | 1.40 ± 0.03 | [4] |
| SKLU-1 (Lung Adenocarcinoma) | 0.82 ± 0.06 | [4] | |
| Abietane Diterpenoid (Compound 5 from S. carranzae) | U251 (Glioblastoma) | 0.43 ± 0.01 | |
| K562 (Myelogenous Leukemia) | 0.45 ± 0.01 | ||
| HCT-15 (Colon Cancer) | 0.84 ± 0.07 | ||
| SKLU-1 (Lung Adenocarcinoma) | 0.73 ± 0.06 | ||
| Abietane Diterpenoid (Compound 6 from S. carranzae) | U251 (Glioblastoma) | 1.34 ± 0.04 | |
| Candesalvone B methyl ester | CCRF-CEM (Leukemia) | 20.95 ± 0.15 | [5] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | 4.13 ± 0.10 | [5] | |
| Guevarain B (from S. guevarae) | K562 (Chronic Myelogenous Leukemia) | 33.1 ± 1.3 | [6] |
| 6α-hydroxy-patagonol acetonide (from S. guevarae) | K562 (Chronic Myelogenous Leukemia) | 39.8 ± 1.5 | [6] |
Table 2: Anti-inflammatory Activity of Salvia Diterpenes (IC50 values in µM)
| Diterpene | Target/Assay | IC50 (µM) | Reference |
| 15,16-dihydrotanshinone I (from S. miltiorrhiza) | Nitric Oxide Production (LPS-induced RAW264.7) | 3.4 ± 1.2 | [7][8] |
| Cryptotanshinone | mPGES-1 Inhibition | 1.9 ± 0.4 | [9] |
| 5-LO Inhibition | 7.1 | [9] | |
| 2-oxo-patagonal (from S. guevarae) | Nitric Oxide Inhibition (RAW 264.7) | 26.4 ± 0.4 | [6] |
| 6α-hydroxy-patagonol acetonide (from S. guevarae) | Nitric Oxide Inhibition (RAW 264.7) | 17.3 ± 0.5 | [6] |
| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide (from S. guevarae) | Nitric Oxide Inhibition (RAW 246.7) | 13.7 ± 2.0 | [6] |
Experimental Protocols
Extraction and Isolation of Salvia Diterpenes
The following protocol is a synthesized methodology for the extraction and isolation of diterpenes from Salvia species, based on established procedures.[10][11]
1.1. Plant Material and Extraction:
-
Dried and milled aerial parts or roots of the Salvia species are used as the starting material.
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. Typically, the extraction is repeated three times over a period of two days for each cycle.[10]
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
The resulting concentrate is suspended in distilled water and subjected to further purification.
1.2. Pre-purification using Solid-Phase Extraction (SPE):
-
For a crude diterpene-rich sample, a hydrophilic solid-phase extraction (HILIC-SPE) can be employed for initial fractionation.[10]
-
The crude extract is dissolved in methanol (B129727), mixed with polyamide, and dried.
-
The solid mixture is loaded onto a pre-packed HILIC-SPE column.
-
Elution is performed with a stepwise gradient of n-hexane and ethanol.
-
Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those rich in diterpenes.
1.3. Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The diterpene-rich fractions from SPE are further purified using a preparative HPLC system.[10]
-
A C18 reversed-phase column is commonly used.
-
The mobile phase typically consists of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape.
-
The elution is monitored by a UV/Vis detector at a wavelength suitable for the target diterpenes (e.g., 254 nm).
-
Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the purified diterpenes.
Structure Elucidation of Salvia Diterpenes
The chemical structures of the isolated diterpenes are determined using a combination of spectroscopic techniques.[12][13]
2.1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compounds.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the anticancer activity of isolated Salvia diterpenes.[14]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The isolated diterpenes are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
Salvia diterpenes exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Tanshinone IIA and the NF-κB Signaling Pathway
Tanshinone IIA, a prominent diterpene from Salvia miltiorrhiza, has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases.
References
- 1. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. phcog.com [phcog.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]
- 18. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytochemical Analysis of Coleus eskirolii: A Technical Guide
Disclaimer: Due to the limited availability of specific research on Coleus eskirolii, this guide leverages established methodologies and findings from the closely related and extensively studied species, Coleus forskohlii. The protocols and data presented herein serve as a comprehensive framework and a predictive guide for the phytochemical analysis of Coleus eskirolii.
Introduction
Coleus, a genus belonging to the Lamiaceae family, is renowned for its diverse array of bioactive compounds.[1] Historically, species within this genus have been integral to traditional medicine systems, including Ayurveda.[2][3] The therapeutic potential of Coleus species is largely attributed to their rich phytochemical composition, which includes terpenoids, flavonoids, alkaloids, and phenolic compounds.[4][5] This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Coleus eskirolii, drawing parallels from the well-documented analysis of Coleus forskohlii.
The primary objective of this guide is to offer researchers, scientists, and drug development professionals a detailed protocol for the extraction, identification, and quantification of phytochemicals from Coleus eskirolii. Furthermore, it outlines the known biological activities and signaling pathways associated with key Coleus compounds.
Phytochemical Profile of Coleus Species
The phytochemical landscape of the Coleus genus is diverse, with numerous compounds identified that possess significant medicinal properties. Qualitative screening of Coleus forskohlii extracts has consistently revealed the presence of several classes of secondary metabolites.
Table 1: Major Phytochemical Classes in Coleus Species
| Phytochemical Class | Presence | References |
| Alkaloids | + | [4][5][6] |
| Flavonoids | + | [4][5][6] |
| Tannins | + | [4][5][6] |
| Terpenoids | + | [4][5][6] |
| Steroids | + | [4][6] |
| Saponins | + | [4][5][6] |
| Phenolic Compounds | + | [5][6] |
| Cardiac Glycosides | + | [4][6] |
| Reducing Sugars | + | [5][6] |
Note: "+" indicates the presence of the phytochemical class.
Quantitative Phytochemical Analysis
Quantitative analysis is crucial for determining the concentration of key bioactive compounds, which is essential for standardization and dose-dependent studies. The following tables summarize quantitative data obtained from studies on Coleus forskohlii, which can be used as a benchmark for Coleus eskirolii.
Table 2: Total Phenolic and Flavonoid Content in Coleus forskohlii Leaf Extracts
| Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Ethanol | 280.5 ± 2.33 | 141.4 ± 1.30 | [7] |
| Ethyl Acetate (B1210297) | - | - | [7] |
| Chloroform | - | - | [7] |
| Hexane | - | - | [7] |
GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents. Data presented as mean ± standard deviation.
Table 3: Quantitative Analysis of Forskolin (B1673556) in Coleus forskohlii
| Plant Part | Forskolin Content (%) | Analytical Method | Reference |
| Root | Not Specified | HPLC | [8] |
| Stem | Not Specified | HPLC | [8] |
| Leaf Extract | 20.8 - 22.8 | HPLC | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable phytochemical analysis. This section provides a step-by-step guide for the extraction and analysis of phytochemicals from Coleus eskirolii.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy plant material (e.g., leaves, stems, roots) of Coleus eskirolii.
-
Authentication: Have the plant material taxonomically identified and authenticated by a qualified botanist.
-
Cleaning: Thoroughly wash the collected plant material with tap water, followed by a rinse with distilled water to remove any dirt and debris.
-
Drying: Air-dry the plant material in the shade at room temperature for several days until all moisture is removed. Alternatively, use a hot air oven at a controlled temperature (40-50°C).
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
-
Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of phytochemicals.
Extraction of Phytochemicals
The choice of solvent is critical as it determines the types and quantities of phytochemicals extracted.
4.2.1. Soxhlet Extraction
This method is suitable for continuous extraction and is efficient in extracting a wide range of compounds.
-
Apparatus: Set up a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Sample Preparation: Place a known amount (e.g., 20 g) of the powdered plant material in a thimble made of filter paper.
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, hexane) to the round-bottom flask. The volume should be sufficient to fill the extractor and the flask.
-
Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will rise, condense in the condenser, and drip onto the sample in the thimble. The solvent will extract the phytochemicals and, once the extractor is full, will siphon back into the flask. This process is repeated for several hours (e.g., 6-8 hours).
-
Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator under reduced pressure.
-
Storage: Store the dried crude extract in a desiccator until further analysis.
Qualitative Phytochemical Screening
Perform the following standard chemical tests to identify the presence of major phytochemical classes in the crude extract.
-
Alkaloids (Mayer's Test): To a few mg of the extract, add a few drops of Mayer's reagent. The formation of a creamy white precipitate indicates the presence of alkaloids.
-
Flavonoids (Alkaline Reagent Test): To the extract, add a few drops of sodium hydroxide (B78521) solution. The formation of an intense yellow color that turns colorless on the addition of dilute acid indicates the presence of flavonoids.
-
Tannins (Ferric Chloride Test): To the extract, add a few drops of 5% ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.
-
Terpenoids (Salkowski's Test): To the extract dissolved in chloroform, add a few drops of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.
-
Saponins (Froth Test): Vigorously shake a small amount of the extract with water. The formation of a persistent froth indicates the presence of saponins.
-
Phenolic Compounds (Lead Acetate Test): To the extract, add a few drops of 10% lead acetate solution. The formation of a white precipitate indicates the presence of phenolic compounds.
Quantitative Phytochemical Analysis
4.4.1. Determination of Total Phenolic Content (TPC)
-
Reagents: Folin-Ciocalteu reagent, gallic acid standard, sodium carbonate solution (7.5% w/v).
-
Standard Curve: Prepare a series of gallic acid standard solutions of known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent.
-
Assay: To 0.5 mL of the sample or standard solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix. After 5 minutes, add 2 mL of sodium carbonate solution. Incubate the mixture in the dark for 30 minutes.
-
Measurement: Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the TPC from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
4.4.2. Determination of Total Flavonoid Content (TFC)
-
Reagents: Aluminum chloride solution (2% w/v), quercetin standard.
-
Standard Curve: Prepare a series of quercetin standard solutions of known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent.
-
Assay: To 1 mL of the sample or standard solution, add 1 mL of aluminum chloride solution. Incubate the mixture at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 430 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the TFC from the standard curve and express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).
4.4.3. High-Performance Liquid Chromatography (HPLC) for Forskolin Quantification [8]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water, in an isocratic or gradient elution mode.
-
Standard Preparation: Prepare a stock solution of pure forskolin standard in the mobile phase and then prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the sample through the HPLC system and detect the forskolin peak at a specific wavelength (e.g., 210 nm).
-
Quantification: Identify the forskolin peak by comparing its retention time with that of the standard. Quantify the amount of forskolin in the sample by using the calibration curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates the general workflow for the phytochemical analysis of Coleus eskirolii.
Signaling Pathway of Forskolin
Forskolin, a prominent diterpenoid in Coleus forskohlii, is known to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9] This pathway is implicated in various physiological responses.
Conclusion
This technical guide provides a robust framework for the comprehensive phytochemical analysis of Coleus eskirolii. By adapting established protocols from the closely related species Coleus forskohlii, researchers can effectively extract, identify, and quantify the rich diversity of bioactive compounds present in this plant. The detailed methodologies and quantitative data presented herein will be invaluable for future research into the pharmacological potential of Coleus eskirolii, paving the way for the development of new therapeutic agents. Further studies are warranted to elucidate the specific phytochemical profile of Coleus eskirolii and to validate the biological activities of its unique constituents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Netmeds [netmeds.com]
- 3. Coleus – Health Information Library | PeaceHealth [peacehealth.org]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. scispace.com [scispace.com]
- 9. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Epidemethylesquirolin D is a diterpenoid natural product with the chemical formula C₂₀H₂₈O₅. While specific biological activity data for this compound is not yet available in the public domain, its chemical classification as a diterpenoid suggests a high potential for a range of pharmacological activities. Diterpenoids are a well-studied class of natural products known for their diverse and potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for the initial biological activity screening of this compound, outlining detailed experimental protocols and data presentation strategies. The methodologies and pathways described are based on established screening procedures for novel diterpenoids and are intended to serve as a robust starting point for the investigation of this compound.
Introduction to this compound
This compound (CAS No. 165074-00-0) is a diterpenoid that has been isolated from plant species such as Pueraria montana and Euphorbia ebracteolata. Diterpenoids are a large and structurally diverse class of secondary metabolites that have been a rich source of lead compounds in drug discovery.[2][7][8] Prominent examples of pharmacologically active diterpenoids include the anticancer drug Paclitaxel and the anti-inflammatory agent Andrographolide.[7] Given the established biological significance of this chemical class, a systematic screening of this compound is warranted to elucidate its therapeutic potential.
Proposed Biological Activity Screening Workflow
A tiered approach is recommended for the biological activity screening of this compound, starting with broad-spectrum primary screens, followed by more specific secondary and mechanistic assays.
Anticancer Activity Screening
Diterpenoids are a significant source of anticancer compounds.[7][8][9] The anticancer potential of this compound can be evaluated through a series of in vitro assays.
Data Presentation: In Vitro Cytotoxicity
The following table illustrates how to present cytotoxicity data for this compound against a panel of human cancer cell lines. Data should be presented as the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Potential Mechanism of Action: Apoptosis Induction
Many diterpenoids exert their anticancer effects by inducing apoptosis.[9] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated if this compound shows cytotoxic activity.
Antimicrobial Activity Screening
Diterpenoids have demonstrated a broad spectrum of antimicrobial activity.[1][3][4][10][11] Screening this compound against clinically relevant pathogens is a crucial step.
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC values are a standard measure of antimicrobial activity.
| Microbial Strain | Type | MIC (µg/mL) for this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value |
| Bacillus subtilis | Gram-positive | Experimental Value | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Experimental Value |
| Candida albicans | Fungal | Experimental Value | Experimental Value |
Experimental Protocol: Broth Microdilution Assay for MIC
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of diterpenoids are well-documented.[12][13][14][15] A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Inhibition of Pro-inflammatory Mediators
The inhibitory effect on nitric oxide (NO) and pro-inflammatory cytokines can be quantified.
| Assay | IC₅₀ (µM) for this compound | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| NO Production Inhibition | Experimental Value | Experimental Value |
| TNF-α Secretion Inhibition | Experimental Value | Experimental Value |
| IL-6 Secretion Inhibition | Experimental Value | Experimental Value |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.
Potential Signaling Pathway: NF-κB Inhibition
The inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory effects of diterpenoids.[13][14]
Conclusion
While this compound remains an understudied natural product, its classification as a diterpenoid strongly suggests its potential as a bioactive compound. The experimental frameworks provided in this guide offer a systematic approach to uncover its pharmacological profile. A thorough investigation into its anticancer, antimicrobial, and anti-inflammatory activities could reveal a promising new lead for drug development. Further studies to elucidate its mechanisms of action and to conduct in vivo efficacy and safety evaluations will be critical in advancing our understanding of this novel diterpenoid.
References
- 1. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Diterpenes: Recent Development From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of diterpenoids from hairy roots of Salvia sclarea L.: salvipisone as a potential anti-biofilm agent active against antibiotic resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Epidemethylesquirolin D, a diterpenoid compound.[1] The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both modified with 0.1% formic acid, and UV detection. This application note provides a comprehensive protocol for sample and standard preparation, detailed HPLC operating conditions, and hypothetical method validation data, demonstrating the method's suitability for purity assessment and quantification of this compound in various samples.
Introduction
This compound is a diterpenoid natural product. Accurate and reliable analytical methods are crucial for its study, whether for phytochemical analysis, pharmacological research, or as part of a drug development program. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for a reverse-phase HPLC method developed for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to the development of an appropriate analytical method.
| Property | Details |
| Chemical Formula | C20H28O5[2] |
| Molecular Weight | 364.43 g/mol |
| Structure | Diterpenoid |
| Solubility | Expected to be soluble in common organic solvents such as methanol (B129727), acetonitrile, and ethanol. |
| UV Absorbance (λmax) | A UV scan is recommended to determine the optimal wavelength for detection. Based on typical diterpenoid structures, absorbance maxima can be expected in the range of 200-300 nm. |
HPLC Method and Instrumentation
A gradient reverse-phase HPLC method was established for the analysis of this compound.
| Parameter | Specification |
| Instrumentation | |
| HPLC System | A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended. |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or the determined λmax) |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation
-
For Bulk Material:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add methanol, sonicate for 10 minutes to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Formulations or Extracts:
-
Sample preparation will be matrix-dependent. A preliminary extraction (e.g., solid-phase extraction or liquid-liquid extraction) may be required to isolate the analyte from interfering excipients or matrix components. The final extract should be dissolved in methanol and filtered before injection.
-
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no carryover.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, the peak area of this compound is recorded.
Method Validation (Hypothetical Data)
The following tables present hypothetical data from the validation of this method, demonstrating its suitability for the intended purpose.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | ~15.5 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.9% |
Table 2: Linearity, LOD, and LOQ
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 5 | 1.8 | 2.5 |
| 50 | 0.9 | 1.5 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 40 | 40.6 | 101.5 |
Visual Representations
Caption: HPLC analysis workflow for this compound.
References
Application Note: GC-MS Analysis of 6-Epidemethylesquirolin D
Abstract
This application note outlines a comprehensive protocol for the qualitative and quantitative analysis of 6-Epidemethylesquirolin D, a diterpenoid natural product, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Due to the limited availability of specific experimental data for this compound, this note provides a generalized procedure based on the analysis of similar diterpenoids and other fungal or plant secondary metabolites.
Introduction
This compound is a diterpenoid that has been isolated from plant sources such as Euphorbia ehracteolata[1]. Its chemical formula is C20H28O5[2]. As a member of the diterpenoid class, it holds potential for various biological activities, making its accurate identification and quantification crucial for further research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound, potentially after derivatization to increase its volatility. This document provides a detailed protocol for its analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible GC-MS results.[3] The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., fungal culture or plant material).
Materials:
-
Biological matrix (e.g., dried and ground plant material, fungal mycelia)
-
Ethyl acetate (B1210297) (or Dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
GC vials
Protocol:
-
Extraction:
-
Weigh 10 g of the dried and powdered biological material into a flask.
-
Add 100 mL of ethyl acetate and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until a crude residue is obtained.
-
-
Reconstitution and Cleanup:
-
Redissolve the crude extract in a minimal amount of a volatile organic solvent like hexane (B92381) or dichloromethane.[4]
-
Pass the solution through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Filter the sample through a 0.22 µm syringe filter into a clean GC vial.[4]
-
The sample is now ready for GC-MS analysis. For semi-volatile compounds, a derivatization step may be necessary to improve volatility.[5]
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min), then to 300°C at 15°C/min (hold for 10 min) |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Scan Mode | Full Scan |
Data Presentation
The following table presents hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as actual experimental data.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 18.52 | 150,000 | 1.0 |
| Standard 2 | 18.52 | 760,000 | 5.0 |
| Standard 3 | 18.52 | 1,510,000 | 10.0 |
| Sample A | 18.52 | 980,000 | 6.5 |
| Sample B | 18.52 | 450,000 | 3.0 |
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and generalized protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumentation, and data analysis are based on established practices for the analysis of natural products.[6][7][8] Researchers can adapt and optimize these protocols to suit their specific instrumentation and research needs, enabling the reliable identification and quantification of this and other related diterpenoid compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. parchem.com [parchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC-MS ANALYSIS OF SOME ENDOPHYTIC FUNGAL EXTRACTS [bpsa.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
Total Synthesis of 6-Epidemethylesquirolin D: A Review of Available Scientific Literature
As of December 5, 2025, a comprehensive review of published scientific literature reveals no available information on the total synthesis of 6-Epidemethylesquirolin D. While the compound is listed with the CAS Registry Number 165074-00-0, detailed experimental protocols, quantitative data, and established synthetic pathways for its creation have not been reported in accessible academic journals or chemical databases.
This absence of information prevents the creation of detailed application notes and protocols as requested. Such documents require precise data from peer-reviewed sources to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
For professionals interested in the synthesis of related compounds or the development of a potential synthetic route for this compound, a thorough investigation of the synthesis of structurally similar natural products would be the recommended starting point. This would involve analyzing the synthetic strategies for compounds sharing key structural motifs with the esquirolin core.
It is important to note that the field of organic synthesis is constantly evolving, and new total syntheses are published regularly. Researchers are encouraged to monitor relevant chemical literature for any future publications detailing the synthesis of this compound.
"semi-synthesis of 6-Epidemethylesquirolin D derivatives"
Disclaimer
The following application notes and protocols are provided as a generalized example for the semi-synthesis of a hypothetical natural product, "6-Epidemethylesquirolin D." Due to the absence of specific scientific literature on this compound, a plausible quinoline-based structure has been assumed for illustrative purposes. The experimental details, data, and biological activities are representative and should not be considered as factual results for the named compound. This document is intended to serve as a template and guide for researchers working on the semi-synthesis of natural product derivatives.
Application Notes & Protocols for the Semi-synthesis of this compound Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Natural products are a rich source of bioactive compounds with potential therapeutic applications. This compound is a hypothetical quinoline (B57606) alkaloid with a core structure amenable to semi-synthetic modification. This document outlines the procedures for the semi-synthesis of novel derivatives of this compound, along with protocols for their biological evaluation. The aim is to generate a library of analogues with potentially improved potency, selectivity, and pharmacokinetic properties. The primary focus of this example is on derivatization of a hypothetical phenolic group and a secondary amine, common reactive handles in natural products.
Data Presentation
Table 1: Semi-synthetic Derivatives of this compound and their Cytotoxic Activity.
| Compound ID | R1-Substitution (at C-6 OH) | R2-Substitution (at N-H) | Yield (%) | Cytotoxicity (IC50, µM) vs. HeLa | Cytotoxicity (IC50, µM) vs. A549 |
| 1 | H (Parent Compound) | H | - | 15.2 ± 1.8 | 22.5 ± 2.1 |
| 2a | Methyl | H | 85 | 10.8 ± 1.2 | 18.1 ± 1.9 |
| 2b | Ethyl | H | 82 | 9.5 ± 1.1 | 16.4 ± 1.5 |
| 2c | Benzyl | H | 75 | 5.2 ± 0.8 | 8.9 ± 1.0 |
| 3a | H | Acetyl | 92 | 25.1 ± 2.5 | 30.8 ± 3.2 |
| 3b | H | Benzoyl | 88 | 18.9 ± 2.0 | 25.3 ± 2.8 |
| 3c | H | Boc | 95 | > 50 | > 50 |
| 4a | Methyl | Acetyl | 80 | 32.7 ± 3.5 | 41.2 ± 4.0 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound (Synthesis of 2a-2c)
Materials:
-
This compound (Compound 1 )
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Iodoethane, Benzyl bromide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1 ) (100 mg, 1.0 eq) in anhydrous DMF (5 mL) was added K2CO3 (3.0 eq).
-
The corresponding alkyl halide (1.5 eq) was added dropwise to the suspension at room temperature.
-
The reaction mixture was stirred at 50°C for 12 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with water (10 mL) and extracted with EtOAc (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired O-alkylated derivative.
Protocol 2: General Procedure for N-Acylation of this compound (Synthesis of 3a-3c)
Materials:
-
This compound (Compound 1 )
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acylating agent (e.g., Acetic anhydride, Benzoyl chloride, Di-tert-butyl dicarbonate)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
This compound (1 ) (100 mg, 1.0 eq) was dissolved in anhydrous DCM (5 mL).
-
Triethylamine (2.0 eq) was added, and the solution was cooled to 0°C.
-
The acylating agent (1.2 eq) was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction progress was monitored by TLC.
-
The reaction was quenched with saturated aqueous NaHCO3 solution (10 mL) and the layers were separated.
-
The aqueous layer was extracted with DCM (2 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo.
-
The residue was purified by silica gel column chromatography to yield the N-acylated product.
Protocol 3: Cytotoxicity Evaluation using MTT Assay
Materials:
-
HeLa and A549 cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations.
-
The medium was removed from the wells and replaced with medium containing the test compounds.
-
Cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well.
-
The plate was incubated for another 4 hours.
-
The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from dose-response curves.
Visualizations
Caption: Experimental workflow for semi-synthesis and cytotoxic evaluation.
Caption: Hypothesized mechanism of action via PI3K/Akt pathway inhibition.
Application Notes: Cell-Based Assays for 6-Epidemethylesquirolin D Cytotoxicity
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Activity of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D is a chemical compound with the formula C20H28O5[1]. The emergence of antimicrobial resistance necessitates the discovery and evaluation of new antimicrobial agents. This document provides detailed protocols for assessing the in vitro antimicrobial activity of novel compounds like this compound. The described methods are based on established and widely accepted techniques for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility through disk diffusion assays. These protocols are designed to provide a standardized framework for researchers to generate reliable and reproducible data on the antimicrobial potential of test compounds.
Data Presentation
Due to the absence of published experimental data on the antimicrobial activity of this compound, the following tables present hypothetical data to serve as an example for data presentation and interpretation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microbial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Streptococcus pyogenes | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
| Candida albicans | N/A | 64 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound.
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 16 | 32 | Bactericidal (2) |
| Escherichia coli | 64 | >256 | Bacteriostatic (>4) |
Table 3: Hypothetical Zone of Inhibition Diameters for this compound (Disk Diffusion Assay).
| Microbial Strain | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | 30 | 18 | Susceptible |
| Escherichia coli | 30 | 12 | Intermediate |
| Pseudomonas aeruginosa | 30 | 6 | Resistant |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[5]
-
Bacterial or fungal strains for testing
-
0.5 McFarland turbidity standard[6]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest desired concentration.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the diluted this compound solution to the first column of wells and perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last dilution well.[7]
-
The last two columns will serve as controls: a growth control (broth and inoculum) and a sterility control (broth only).[2]
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[6]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).[2]
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[8][9] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6][9]
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each selected well, take a 10-100 µL aliquot and plate it onto a fresh agar plate that does not contain the test compound.[6]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[6]
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[8]
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates[11]
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[12]
-
Disk Preparation and Application:
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[12]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[10] The size of the zone is then compared to standardized charts to interpret the organism's susceptibility as susceptible, intermediate, or resistant.
References
- 1. parchem.com [parchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. asm.org [asm.org]
- 11. grokipedia.com [grokipedia.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Novel Compounds
Disclaimer: No specific anti-inflammatory data for 6-Epidemethylesquirolin D is available in the current scientific literature. The following application notes and protocols are provided as a general guideline for researchers and scientists interested in evaluating the anti-inflammatory properties of novel chemical entities, based on established methodologies for similar compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a significant area of drug discovery. These application notes provide a framework for the initial in vitro evaluation of a compound's potential to mitigate inflammatory responses. The protocols outlined are based on common assays used to characterize the anti-inflammatory effects of natural and synthetic compounds.
Data Presentation: A Template for Quantifying Anti-inflammatory Activity
Effective data presentation is crucial for comparing the potency and efficacy of test compounds. The following table provides a template for summarizing key quantitative data from in vitro anti-inflammatory assays.
| Parameter | Assay | Cell Line | Test Compound Concentration(s) | Positive Control | Result |
| IC₅₀ | Nitric Oxide (NO) Production | RAW 264.7 | 1, 5, 10, 25, 50 µM | L-NMMA | e.g., 15.2 ± 1.8 µM |
| Inhibition (%) | Prostaglandin E₂ (PGE₂) Production | J774A.1 | 10 µM | Indomethacin | e.g., 65.7 ± 4.5% |
| Cytokine Levels | IL-6, TNF-α, IL-1β (ELISA) | THP-1 | 1, 10, 50 µM | Dexamethasone | e.g., Dose-dependent reduction |
| Protein Expression | iNOS, COX-2 (Western Blot) | RAW 264.7 | 10, 25 µM | Parthenolide | e.g., Decreased expression |
| Cell Viability | MTT or CCK-8 Assay | RAW 264.7 | 1 - 100 µM | Vehicle | e.g., >95% viability up to 50 µM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of a test compound, such as this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubate for the desired time (e.g., 24 hours for NO and cytokine measurements).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody, add samples and standards, followed by the detection antibody and a substrate for color development.
-
Measure the absorbance and calculate cytokine concentrations based on a standard curve.
-
Western Blot Analysis for Inflammatory Proteins
Western blotting is used to determine the expression levels of key inflammatory proteins like iNOS and Cyclooxygenase-2 (COX-2).
-
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualization of Pathways and Workflows
Signaling Pathway
The NF-κB signaling pathway is a primary regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Application Notes and Protocols for 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D is a diterpenoid natural product with the chemical formula C₂₀H₂₈O₅ and CAS number 165074-00-0. It has been reported to be isolated from plant species of the genera Coleus and Salvia. While specific biological activity data for this compound is not extensively available in current scientific literature, its structural class as a diterpenoid and its origin from genera with well-documented medicinal properties suggest its potential as a therapeutic agent.
The information presented in these application notes is based on the known biological activities of structurally related diterpenoids and extracts from Coleus and Salvia species. These notes are intended to provide a foundational framework for initiating research into the therapeutic potential of this compound.
Potential Therapeutic Applications and Supporting Data from Related Compounds
Diterpenoids isolated from Coleus and Salvia species have demonstrated a wide range of biological activities. Based on this, this compound may possess similar properties. The following tables summarize the observed activities of related compounds and extracts, providing a basis for investigating this compound.
Table 1: Potential Anti-inflammatory and Analgesic Effects
| Compound/Extract | Source Organism | Observed Activity | Reference |
| Forskolin | Coleus forskohlii | Inhibition of inflammatory mediator release | General knowledge |
| Carnosol | Salvia species | Inhibition of COX-2 and iNOS expression | General knowledge |
| Sage Extracts | Salvia officinalis | Reduction of inflammation in various models | General knowledge |
Table 2: Potential Antimicrobial Activity
| Compound/Extract | Source Organism | Spectrum of Activity | Reference |
| Royleanones | Salvia species | Antibacterial (Gram-positive) | General knowledge |
| Coleus spp. Extracts | Coleus species | Broad-spectrum antibacterial and antifungal | General knowledge |
| Manool | Salvia species | Antifungal | General knowledge |
Table 3: Potential Cytotoxic and Anti-cancer Activity
| Compound/Extract | Source Organism | Activity | Reference |
| Carnosol | Salvia species | Induction of apoptosis in cancer cell lines | General knowledge |
| Royleanones | Salvia species | Cytotoxicity against various cancer cell lines | General knowledge |
| Forskolin | Coleus forskohlii | Antiproliferative effects in certain cancer models | General knowledge |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential therapeutic activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Griess reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (a known inhibitor of NO production).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) and calculate the percentage of NO inhibition.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound based on the known activities of related diterpenoids, and a general workflow for its investigation.
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Caption: General workflow for evaluating the therapeutic potential of a novel compound.
Troubleshooting & Optimization
Technical Support Center: 6-Epidemethylesquirolin D Yield Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of 6-Epidemethylesquirolin D from natural sources. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely natural sources of this compound?
While specific producers of this compound are not extensively documented in publicly available literature, it is structurally related to other fungal polyketides. Therefore, it is likely produced by various fungi, particularly species within the genera Fusarium or other endophytic fungi. Researchers should consider screening fungal isolates from unique ecological niches to identify potential producers.
Q2: What are the critical initial steps to optimize the production of a fungal secondary metabolite like this compound?
Optimizing the production of a fungal secondary metabolite involves a systematic approach. The initial steps include:
-
Strain Reactivation and Culture Preparation: Revive the fungal strain from a preserved stock and prepare a spore suspension.
-
Preliminary Culture Profiling: Grow the fungus under various conditions (e.g., different media, temperatures, and agitation speeds) to identify a baseline production level of this compound.
-
Analytical Method Development: Establish a reliable HPLC or UPLC-MS method to quantify the yield of this compound in your extracts.
Q3: How can I systematically improve the fermentation yield of this compound?
A systematic approach using experimental design is recommended for yield improvement.[1] This involves varying multiple cultivation parameters such as growth time, temperature, nutrient concentrations (carbon and nitrogen sources), and aeration.[1] Statistical methods like Response Surface Methodology (RSM) can be employed to model the effects of these parameters on yield and identify optimal conditions.[2]
Q4: What are common issues encountered during the extraction of fungal secondary metabolites?
Common challenges during the extraction of compounds like this compound include:
-
Emulsion Formation: This is a frequent problem in liquid-liquid extractions, where the aqueous and organic phases fail to separate cleanly.[3]
-
Low Extraction Efficiency: The target compound may have poor solubility in the chosen extraction solvent.
-
Co-extraction of Impurities: The crude extract often contains a complex mixture of compounds, which can complicate downstream purification.
Troubleshooting Guides
Fermentation & Production Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no production of this compound | - Inappropriate fermentation medium. - Suboptimal culture conditions (temperature, pH, aeration). - Fungal strain has lost productivity. | - Screen a variety of liquid and solid media. - Optimize culture conditions using a design of experiments (DoE) approach. - Re-isolate the fungal strain from a master stock. |
| Inconsistent yields between batches | - Variation in inoculum size or quality. - Inconsistent media preparation. - Fluctuations in incubator conditions. | - Standardize the protocol for inoculum preparation. - Ensure accurate measurement and mixing of media components. - Regularly calibrate and monitor incubator temperature and shaking speed. |
Extraction & Purification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Formation of a stable emulsion during liquid-liquid extraction | - High concentration of surfactant-like molecules (e.g., fatty acids, phospholipids) in the extract.[3] - Vigorous shaking of the separatory funnel.[3] | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[3] - Gently swirl or invert the separatory funnel instead of vigorous shaking.[3] - Consider using supported liquid extraction (SLE) as an alternative.[3] |
| Poor recovery of this compound after extraction | - Incorrect solvent polarity. - Incomplete extraction from the biomass. | - Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol). - Increase the extraction time or perform multiple extraction cycles. - Grind the fungal biomass to increase the surface area for extraction. |
| Difficulty in purifying the target compound | - Co-elution of impurities with similar chemical properties. - Degradation of the compound on the chromatography column. | - Use orthogonal chromatography techniques (e.g., normal-phase followed by reverse-phase). - Try different stationary phases and mobile phase modifiers. - Perform purification at a lower temperature to minimize degradation. |
Experimental Protocols
General Protocol for Fermentation and Extraction
-
Inoculum Preparation: Inoculate a seed culture medium with the fungal spores and incubate at 25-28°C with shaking for 2-3 days.
-
Production Culture: Transfer the seed culture to a larger volume of production medium and ferment for 7-14 days.
-
Harvesting: Separate the fungal biomass from the culture broth by filtration.
-
Extraction:
-
Broth: Perform a liquid-liquid extraction of the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Biomass: Macerate the fungal biomass and extract with a suitable solvent (e.g., methanol (B129727) or acetone), followed by partitioning between water and a less polar organic solvent.
-
-
Concentration: Evaporate the organic solvent from the extracts under reduced pressure to obtain the crude extract.
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 ± 0.8 | 45.3 ± 2.1 |
| Sucrose | 12.5 ± 0.5 | 32.1 ± 1.5 |
| Maltose | 18.1 ± 1.1 | 68.7 ± 3.4 |
| Glycerol | 10.3 ± 0.7 | 25.5 ± 1.9 |
Table 2: Optimization of Fermentation Parameters using RSM
| Run | Temperature (°C) | pH | Agitation (rpm) | Yield (mg/L) |
| 1 | 25 | 5.0 | 150 | 75.2 |
| 2 | 30 | 5.0 | 200 | 89.4 |
| 3 | 25 | 6.5 | 200 | 95.8 |
| 4 | 30 | 6.5 | 150 | 110.5 |
Visualizations
Caption: General workflow for the production and isolation of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fungal secondary metabolites production via response surface methodology coupled with multi-parameter optimized artificial neural network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilizing 6-Epidemethylesquirolin D for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the effective use of 6-Epidemethylesquirolin D in in vitro settings. Given the limited specific stability data for this compound, this resource leverages information on related diterpenoids from Coleus forskohlii and general principles for handling hydrophobic natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a diterpenoid compound isolated from Coleus forskohlii. While its specific mechanism of action is not extensively documented, related diterpenoids from the same plant, such as forskolin (B1673556), are known to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] Therefore, it is plausible that this compound may exhibit similar activity, potentially influencing cAMP-mediated signaling pathways.[3][4] Coleus forskohlii extracts have been studied for various biological activities, including anticancer properties.[5]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Aim for a stock concentration in the range of 10-20 mM. Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used with caution, but be mindful of potential degradation of the compound.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q4: How can I prevent my compound from precipitating when I add it to the cell culture medium?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. To mitigate this, add the stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing. This gradual dilution helps to prevent the compound from "crashing out" of solution. Performing a serial dilution in the culture medium can also be an effective strategy.
Q5: What are the optimal storage conditions for this compound stock solutions?
A5: To ensure the stability of your this compound stock solution, it should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into single-use volumes. As with many natural products, light exposure can be a concern, so storing the aliquots in amber vials or wrapping them in foil is recommended.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
| Symptom | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid dilution of the concentrated DMSO stock. | Add the stock solution dropwise to pre-warmed media while gently vortexing. Alternatively, perform a serial dilution of the stock solution in the culture medium. | |
| Precipitate forms over time during incubation. | The compound is unstable in the culture medium at 37°C. | Reduce the incubation time if experimentally feasible. Consider using a formulation with solubilizing agents such as PEG400 or Tween 80 (ensure to include appropriate vehicle controls). |
| Evaporation of media in long-term experiments, leading to increased compound concentration. | Ensure proper humidification of the incubator. Use plates with low-evaporation lids or seal plates with gas-permeable membranes. |
Issue 2: Inconsistent or No Biological Activity
| Symptom | Potential Cause | Recommended Solution |
| No dose-response observed. | The compound may have degraded. | Prepare fresh dilutions from a new stock aliquot for each experiment. Verify the integrity of the stock solution if it has been stored for an extended period. |
| The compound is not cell-permeable. | While many diterpenoids are cell-permeable, this could be a factor. Consider using permeabilizing agents in initial mechanistic studies (with appropriate controls). | |
| High variability between replicate wells. | Uneven distribution of the compound due to poor solubility. | Ensure the final working solution is homogeneous before adding to the cells. Gently swirl the plate after adding the compound to ensure even distribution. |
| The chosen cell line is not sensitive to the compound's mechanism of action. | If targeting cAMP pathways, use a cell line known to be responsive to changes in cAMP levels. Consider using a positive control like forskolin to validate the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C, protected from light.
-
Prepare Intermediate Dilutions (Optional but Recommended): On the day of the experiment, thaw a stock aliquot. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solutions: Pre-warm the desired cell culture medium to 37°C. Add a small volume of the appropriate DMSO stock or intermediate dilution to the medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Mix gently but thoroughly.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Solubility of this compound in Different Solvents
| Solvent | Solubility |
| Water | Sparingly Soluble |
| DMSO | Soluble |
| Ethanol | Soluble |
Table 2: Example Cytotoxicity of this compound on A549 Cancer Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 25 | 25.7 ± 3.9 |
| 50 | 8.9 ± 2.1 |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
"reducing degradation of 6-Epidemethylesquirolin D during extraction"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Epidemethylesquirolin D. Our goal is to help you minimize degradation and maximize yield during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a quinoline (B57606) alkaloid known for its potential therapeutic properties.[1][2] Like many complex natural products, it is susceptible to degradation under various environmental conditions, which can compromise its purity, activity, and overall yield.[3] Key factors that can induce degradation include exposure to harsh temperatures, inappropriate pH levels, light, and certain solvents.
Q2: Which extraction methods are recommended for minimizing degradation of this compound?
A2: For thermolabile compounds like this compound, modern extraction techniques that operate at lower temperatures and for shorter durations are preferred. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4][5] While traditional methods like Soxhlet extraction can be effective, the prolonged exposure to heat may increase the risk of degradation.[6]
Q3: What are the initial signs of degradation in my extract?
A3: Visual cues such as a change in color of the extract (e.g., from light yellow to brown) can be an early indicator of degradation.[7] Analytically, the appearance of new, unexpected peaks and a corresponding decrease in the peak area of this compound in your chromatograms (e.g., HPLC or LC-MS) are definitive signs of degradation.[3]
Q4: How can I quantify the amount of this compound and its degradation products in my sample?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is a standard and reliable method for quantifying this compound.[8] For more sensitive and specific detection, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
Question: I am experiencing a significantly lower-than-expected yield of this compound after the initial extraction. What are the potential causes and how can I improve my yield?
Answer: Low yield in the crude extract can stem from several factors, ranging from the quality of the source material to the extraction parameters. Below is a systematic guide to troubleshoot this issue.
-
Possible Cause 1: Poor Quality of Source Material
-
Solution: Ensure your plant material is correctly identified, harvested at the optimal time, and properly dried and stored in a cool, dark, and dry place to prevent pre-extraction degradation. If possible, obtain a certificate of analysis or test a small sample to confirm the presence of the target compound before proceeding with a large-scale extraction.[9]
-
-
Possible Cause 2: Inefficient Extraction Parameters
-
Solution: The choice of solvent and extraction conditions are critical. This compound, as a moderately polar alkaloid, is typically extracted with polar solvents like methanol (B129727) or ethanol.[10] Optimizing parameters such as solvent-to-solid ratio, temperature, and extraction time can significantly enhance efficiency.[11] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) to improve solvent penetration and reduce extraction time.[4]
-
-
Possible Cause 3: Degradation During Extraction
-
Solution: As a thermolabile alkaloid, excessive heat is a primary cause of degradation. If using methods like reflux or Soxhlet extraction, carefully control the temperature and minimize the duration.[6] The table below compares different extraction methods and their typical parameters to help you choose a milder approach.
-
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Temperature | Typical Duration | Solvent Consumption | Suitability for Thermolabile Compounds |
| Maceration | Room Temperature | 24-72 hours | High | Good |
| Soxhlet Extraction | Boiling point of solvent | 6-24 hours | Low | Poor to Fair (risk of degradation)[6] |
| Ultrasound-Assisted (UAE) | 30-60°C | 15-60 minutes | Moderate | Excellent[4] |
| Microwave-Assisted (MAE) | 40-80°C | 5-30 minutes | Low | Very Good (requires careful control)[4] |
Experimental Protocols: Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction: Place 10 g of the powdered material into a flask with 100 mL of 80% methanol.
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and sonicate for 30 minutes.
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Repeat: Repeat the extraction on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine and Evaporate: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[9]
Problem 2: Significant Degradation Observed During Solvent Removal and Purification
Question: My HPLC analysis shows a high concentration of degradation products after concentrating my extract and during chromatographic purification. How can I prevent this?
Answer: This is a common issue with sensitive compounds. The concentration and purification steps often involve heat and exposure to different chemical environments, which can accelerate degradation.
-
Possible Cause 1: High Temperature During Solvent Evaporation
-
Solution: Always use a rotary evaporator under reduced pressure to remove solvents. Crucially, maintain a low temperature in the water bath (ideally below 40°C) to prevent thermal degradation of this compound.[9]
-
-
Possible Cause 2: Inappropriate pH
-
Solution: Alkaloids are often sensitive to pH changes.[10] Degradation can occur under strongly acidic or basic conditions. When performing liquid-liquid partitioning or chromatography, use buffers to maintain a stable, near-neutral pH unless a specific pH is required for separation. If using acid-base extraction, minimize the time the compound spends in extreme pH conditions.
-
-
Possible Cause 3: Exposure to Light and Oxygen
-
Solution: Photodegradation and oxidation can be significant issues. Protect your samples from direct light by using amber-colored glassware or by wrapping your glassware in aluminum foil.[7] When possible, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Mandatory Visualization: Experimental Workflow and Degradation Pathway
Below are diagrams illustrating a recommended experimental workflow for minimizing degradation and a hypothetical degradation pathway for this compound.
Caption: Recommended workflow for this compound extraction.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 6-Epidemethylesquirolin D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the diterpenoid 6-Epidemethylesquirolin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental modification and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a diterpenoid natural product, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. While specific activities of this compound are still under investigation, its complex structure suggests potential for modulation of key cellular signaling pathways.
Q2: What are the general strategies for enhancing the biological activity of a diterpenoid like this compound?
Enhancing biological activity typically involves chemical modification of the parent compound to create derivatives with improved potency, selectivity, or pharmacokinetic properties. Common strategies for diterpenoids include:
-
Derivatization of functional groups: Introducing new functional groups, such as imines, amides, or esters, at reactive sites (e.g., hydroxyl or carbonyl groups) can alter the molecule's interaction with biological targets.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity helps to identify key structural features responsible for its effects.
-
Improving solubility and stability: Modifications can be made to enhance the compound's solubility in biological media and its stability under experimental conditions, which can lead to apparently higher activity.
Q3: What are the best practices for the long-term storage and handling of this compound and its derivatives?
For long-term storage, it is recommended to keep diterpenoid compounds as a dried solid at -20°C or lower, protected from light and moisture. For short-term use, solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. Repeated freeze-thaw cycles should be avoided. Terpenoid concentrations can decrease over time, so it is advisable to use freshly prepared solutions for sensitive experiments.[1][2]
Q4: Many diterpenoids are reported to have cytotoxic effects. What safety precautions should be taken when handling this compound?
As the cytotoxicity of this compound may not be fully characterized, it is prudent to handle it as a potentially hazardous compound. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Handle the compound in a well-ventilated area or a chemical fume hood. In case of a spill, follow established laboratory safety protocols for cleaning up potentially cytotoxic agents.[4]
Troubleshooting Guides
Guide 1: Chemical Synthesis and Modification
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield when creating derivatives | Reagent degradation | Use fresh, high-purity reagents. Store reagents under appropriate conditions (e.g., desiccated, inert atmosphere). |
| Suboptimal reaction conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Perform small-scale test reactions to find the best conditions. | |
| Steric hindrance at the reaction site | Consider using a less bulky derivatizing agent or a different synthetic route that avoids sterically hindered intermediates. | |
| Formation of unexpected side products | Presence of multiple reactive sites | Use protecting groups to selectively block other reactive functional groups on the this compound molecule before performing the desired modification. |
| Reaction conditions are too harsh | Use milder reaction conditions (e.g., lower temperature, less reactive reagents) to minimize side reactions. | |
| Difficulty in purifying the final product | Similar polarity of the product and starting material | Employ high-resolution purification techniques such as preparative HPLC or flash chromatography with a shallow solvent gradient. |
| Product instability on silica (B1680970) gel | Consider using a different stationary phase for chromatography, such as alumina (B75360) or reverse-phase silica. |
Guide 2: Biological Activity Assays
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of the compound in assay medium | The compound is highly lipophilic | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay medium. Ensure the final solvent concentration is low enough not to affect the cells. |
| The compound precipitates out of solution during the assay | Visually inspect the assay wells for precipitation. If observed, try using a lower concentration of the compound or incorporating a solubilizing agent (e.g., Tween 20) in the medium, after confirming it does not interfere with the assay. | |
| Inconsistent or non-reproducible results in the MTT assay | Interference of the compound with the MTT reagent | Run a control experiment without cells to see if the compound directly reduces the MTT reagent. If it does, consider using an alternative cell viability assay (e.g., CellTiter-Glo). |
| Cytotoxicity of the solvent | Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells and is below the toxic threshold for the cell line being used. | |
| Observed biological activity is lower than expected | Degradation of the compound in the assay medium | Assess the stability of the compound under the assay conditions (e.g., incubation time, temperature, pH) using techniques like HPLC. |
| The compound requires metabolic activation | Consider performing the assay in the presence of a metabolic activation system, such as liver microsomes (S9 fraction). |
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for newly synthesized derivatives of this compound, comparing their cytotoxic activity against a cancer cell line.
| Compound | Modification | IC50 (µM) on A549 Cancer Cell Line |
| This compound | Parent Compound | 25.5 |
| Derivative 1 | Imine at C-3 | 15.2 |
| Derivative 2 | Amide at C-3 | 18.9 |
| Derivative 3 | Ester at C-17 | 22.1 |
Experimental Protocols
Protocol 1: Synthesis of an Imine Derivative of this compound
This protocol describes a general procedure for the synthesis of an imine derivative at a carbonyl group.
-
Dissolve the Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., methanol (B129727) or ethanol).
-
Add the Primary Amine: To the solution, add the desired primary amine (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure imine derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound and its derivatives on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare a series of dilutions of the test compounds (this compound and its derivatives) in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include wells with medium and DMSO alone as a negative control.
-
Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (untreated cells). Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for enhancing the biological activity of this compound.
References
Technical Support Center: Purification Strategies for Low-Abundance Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of low-abundance natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying low-abundance natural products?
A1: The purification of low-abundance natural products is often hampered by several factors:
-
Low Concentration: The target compound is present in minute quantities within a complex biological matrix.[1]
-
Complex Matrix: The presence of a vast number of other compounds with similar physicochemical properties makes separation difficult.
-
Compound Instability: Low-abundance natural products can be sensitive to heat, light, or pH changes, leading to degradation during purification.[2]
-
Sample Loss: Adsorption to surfaces of containers and chromatographic media can lead to significant loss of the target compound.[2][3]
-
Difficulty in Detection: The low concentration of the analyte can make it challenging to detect and track during the purification process.
Q2: How can I minimize sample loss during purification?
A2: Minimizing sample loss is critical when working with low-abundance compounds. Here are some strategies:
-
Use appropriate labware: Utilize low-adsorption materials like polypropylene (B1209903) or silanized glassware to reduce surface binding.[4]
-
Minimize transfer steps: Each transfer from one container to another can result in sample loss. Plan your workflow to have as few transfers as possible.
-
Optimize chromatographic conditions: Irreversible adsorption to the stationary phase is a common source of sample loss. Ensure the chosen chromatography method is suitable for your compound and that elution conditions are optimized for complete recovery.[2]
-
Rinse thoroughly: After each transfer, rinse the original container with the solvent used in the next step to recover any residual sample.
-
Concentrate with care: When concentrating your sample, be mindful of the compound's volatility to avoid loss through evaporation.
Q3: What is a metabolomics-guided approach, and how can it help in purifying low-abundance compounds?
A3: A metabolomics-guided approach uses analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to obtain a comprehensive profile of all the small molecules (metabolome) in a crude extract.[5] This "fingerprint" can then be correlated with bioactivity data to identify potential target compounds early in the process. This strategy helps to:
-
Prioritize purification: Focus purification efforts on the compounds most likely to be responsible for the observed bioactivity.
-
Avoid isolating known compounds: By comparing the metabolomic data with databases, researchers can "dereplicate" or identify known compounds and avoid their unnecessary re-isolation.[5]
-
Track low-abundance compounds: Sensitive analytical techniques can detect and track the target compound even when its concentration is too low for traditional detection methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of low-abundance natural products.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete elution of the analyte. | Increase the volume or strength of the elution solvent. Consider using a stronger solvent or a mixture of solvents. |
| Analyte breakthrough during sample loading. | Decrease the flow rate during sample loading. Ensure the sample solvent is not too strong, which can prevent the analyte from binding to the sorbent. Dilute the sample if necessary. | |
| Irreversible binding to the sorbent. | The sorbent may be too retentive for your compound. Try a sorbent with a weaker interaction mechanism. | |
| Poor Reproducibility | Inconsistent packing of the SPE cartridge. | Use pre-packed, high-quality SPE cartridges. |
| Variable flow rates between samples. | Use a vacuum manifold with flow control to ensure consistent flow rates for all samples. | |
| Incomplete drying of the sorbent before elution. | Ensure the sorbent is completely dry before adding the elution solvent, as residual water can affect elution efficiency. | |
| Impure Extract | Co-elution of interfering compounds. | Optimize the wash step by using a stronger wash solvent that can remove interferences without eluting the analyte. |
| Insufficient selectivity of the sorbent. | Choose a sorbent with a different selectivity that can better separate the target compound from impurities. |
Preparative High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of acid or base) to block active sites on the stationary phase. |
| Column overload. | Reduce the sample load. Perform a loading study on an analytical column first to determine the maximum loading capacity.[6] | |
| Peak Broadening | Extra-column band broadening. | Minimize the length and diameter of tubing connecting the injector, column, and detector. |
| Slow injection. | Use an autosampler for fast and reproducible injections. | |
| Low Recovery | Adsorption of the compound onto the column frit or stationary phase. | Test different column chemistries. Sometimes a different stationary phase can significantly improve recovery. |
| Degradation of the compound on the column. | If the compound is pH-sensitive, use a buffered mobile phase. If it is light-sensitive, protect the column and fractions from light. | |
| Ghost Peaks | Contamination from the previous injection. | Implement a thorough column wash between runs. |
| Impurities in the mobile phase. | Use high-purity solvents and freshly prepared mobile phases. |
Mass Spectrometry (MS) Detection Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | Low concentration of the analyte. | Concentrate the sample before analysis. |
| Ion suppression from co-eluting compounds. | Improve the chromatographic separation to separate the analyte from interfering compounds. | |
| Inefficient ionization. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization technique (e.g., APCI instead of ESI). | |
| Inaccurate Mass Measurement | The instrument is not properly calibrated. | Calibrate the mass spectrometer using a known standard before running the sample. |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Low-Concentration Plant Secondary Metabolites
This protocol provides a general guideline for enriching low-abundance compounds from a plant extract.
1. Materials:
-
SPE cartridge (e.g., C18 for non-polar to moderately polar compounds)
-
Vacuum manifold
-
Collection tubes
-
Solvents: Methanol (B129727) (conditioning), Water (equilibration), Sample solvent, Wash solvent, Elution solvent
2. Method:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the stationary phase. Do not let the cartridge run dry.
-
Equilibration: Pass 5 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge run dry.
-
Sample Loading: Load the plant extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 5 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar impurities.
-
Drying: Apply vacuum for 5-10 minutes to completely dry the sorbent.
-
Elution: Elute the target compound with 5 mL of a strong elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
Protocol 2: Preparative HPLC for Isolation of a Low-Abundance Natural Product
This protocol outlines the steps for scaling up a separation from an analytical to a preparative scale.
1. Analytical Method Development:
-
Develop an analytical HPLC method that provides good resolution between the target compound and impurities.
-
Optimize the mobile phase composition, gradient, and flow rate.
-
Perform a loading study on the analytical column by injecting increasing amounts of the sample to determine the maximum loading capacity before resolution is lost.[6]
2. Scale-Up Calculation:
-
Calculate the preparative flow rate based on the column diameters:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²)
-
-
Calculate the preparative injection volume:
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Diameter² / Analytical Column Diameter²)
-
3. Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the calculated volume of the concentrated sample.
-
Run the preparative gradient and collect fractions corresponding to the peak of the target compound.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
Protocol 3: Affinity Chromatography for a Small Natural Product
This protocol describes a general workflow for purifying a low-abundance natural product using its specific binding affinity to a ligand.
1. Materials:
-
Affinity chromatography column with an immobilized ligand specific to the target compound.
-
Binding buffer: Promotes the specific interaction between the target and the ligand.
-
Wash buffer: Removes non-specifically bound compounds.
-
Elution buffer: Disrupts the binding interaction to release the target compound.[7]
2. Method:
-
Equilibration: Equilibrate the affinity column with 5-10 column volumes of binding buffer.
-
Sample Loading: Load the crude extract onto the column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the target compound with elution buffer. The elution can be achieved by changing the pH, ionic strength, or by using a competitive ligand.[7]
-
Fraction Collection: Collect the eluted fractions and analyze for the presence and purity of the target compound.
Data Presentation: Comparison of Purification Techniques
The following tables provide a comparative overview of different techniques for the purification of low-abundance natural products. The values presented are representative and can vary significantly depending on the specific compound and matrix.
Table 1: Comparison of Extraction Methods for Low-Abundance Natural Products
| Extraction Method | Typical Yield (%) | Purity of Crude Extract | Time | Solvent Consumption | Notes |
| Maceration | 0.1 - 1.0 | Low | Long | High | Simple but time-consuming. |
| Soxhlet Extraction | 0.5 - 2.0 | Low to Medium | Medium | High | More efficient than maceration but can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | 1.0 - 5.0 | Medium | Short | Low | Faster and more efficient than conventional methods. |
| Microwave-Assisted Extraction (MAE) | 1.5 - 7.0 | Medium | Very Short | Low | Very fast but requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | 0.5 - 3.0 | High | Medium | None (CO2) | Environmentally friendly and provides high purity extracts. |
Table 2: Comparison of Chromatographic Purification Techniques
| Technique | Typical Recovery (%) | Achievable Purity (%) | Scale | Selectivity | Notes |
| Column Chromatography (CC) | 50 - 80 | 80 - 95 | mg to g | Low to Medium | Traditional and versatile but can be time-consuming. |
| Preparative HPLC | 70 - 95 | > 98 | µg to g | High | High resolution and purity but can be expensive.[8] |
| Counter-Current Chromatography (CCC) | > 90 | 90 - 99 | mg to kg | High | No solid support, minimizing irreversible adsorption and sample loss. |
| Affinity Chromatography | 80 - 99 | > 99 | µg to g | Very High | Highly specific but requires a suitable ligand. |
Visualizations
Workflow for Metabolomics-Guided Purification
Caption: A typical workflow for the metabolomics-guided purification of low-abundance natural products.
Decision Tree for Choosing a Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for low-abundance natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 8. Separation of Natural Products by Countercurrent Chromatography | Springer Nature Experiments [experiments.springernature.com]
"protocol refinement for consistent results with 6-Epidemethylesquirolin D"
Disclaimer: 6-Epidemethylesquirolin D is a diterpenoid compound isolated from Coleus forskohlii.[1][2] Currently, there is limited publicly available data on its specific biological activities and detailed experimental protocols. This guide provides general advice for working with novel diterpenoid compounds and presents hypothetical scenarios and illustrative protocols. Researchers should optimize protocols based on their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diterpenoid, a class of organic compounds found in various plants.[1] It has been isolated from Coleus forskohlii, a plant known for producing a wide range of bioactive compounds, including the well-studied labdane (B1241275) diterpenoid, Forskolin.[2][3][4][5]
Q2: How should I store and handle the compound?
A2: As a powder, this compound should be stored in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (2-8°C is often recommended for short-term and -20°C or -80°C for long-term storage). For solutions, it is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound?
A3: Specific solubility data is limited. However, like many diterpenoids, it is expected to have low water solubility. For experimental purposes, it is often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Stock solutions are typically prepared in 100% DMSO.[1]
Q4: How do I prepare a stock solution?
A4: To prepare a stock solution (e.g., 10 mM), dissolve the appropriate mass of the compound in a high-purity solvent like DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 348.43 g/mol ), you would dissolve 3.48 mg of the compound in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution at -20°C or -80°C.[1]
Q5: What are the potential biological activities of this compound?
A5: While specific activities are not well-documented, other diterpenoids from Coleus forskohlii exhibit a range of pharmacological effects, including anti-inflammatory, cardiovascular, and anti-cancer activities.[2][3] Often, these effects are linked to the modulation of key signaling pathways, such as the cAMP pathway.[3][4][5] Therefore, it is plausible that this compound could be investigated for similar properties.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent Results in Cell-Based Assays | Compound Precipitation: The compound may be precipitating when diluted from a DMSO stock into aqueous cell culture media. | - Visually inspect the media for precipitates after adding the compound.- Decrease the final DMSO concentration in the media (typically should be <0.5%).- Prepare intermediate dilutions in a serum-free medium before adding to cells. |
| Cell Density Variation: Inconsistent number of cells seeded per well. | - Ensure a homogenous cell suspension before plating.- Use a calibrated multichannel pipette for seeding.- Avoid using the outer wells of a 96-well plate, which are prone to the "edge effect".[6] | |
| Low Bioactivity Observed | Compound Degradation: The compound may be unstable in your experimental conditions (e.g., light, temperature, pH). | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize exposure of the compound to light.- Check the stability of the compound in your specific media over the time course of the experiment. |
| Difficulty Dissolving the Compound | Incorrect Solvent: The chosen solvent may not be appropriate for achieving the desired concentration. | - Confirm solubility in the chosen solvent (e.g., DMSO).- Gentle warming (to 37°C) or sonication can aid dissolution.- For in vivo formulations, co-solvents like PEG400 or surfactants like Tween 80 may be necessary.[1] |
Quantitative Data Summary
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Example IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| PC-3 | Prostate Cancer | 32.1 |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol is a standard procedure to assess the effect of a compound on cell viability.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Detailed Methodology: Western Blotting for Signaling Pathway Analysis
This is a general protocol for analyzing protein expression levels.[9][10][11]
-
Sample Preparation: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Phospho-Akt, Caspase-3) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: A general experimental workflow for assessing the cytotoxic effects of this compound on cultured cells.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a novel diterpenoid.
References
- 1. This compound | Terpenoids | 165074-00-0 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Biological Target of a Novel Natural Product: A Comparative Guide
The identification and validation of a drug's biological target are critical steps in the drug discovery pipeline, particularly for natural products which often exhibit complex biological activities.[1][2][3] This guide provides a comparative overview of common experimental approaches to validate the biological target of a hypothetical novel natural product, "6-Epidemethylesquirolin D," which has been identified through phenotypic screening to have anti-proliferative effects in a cancer cell line.
Hypothetical Target and Alternatives
Through initial screening and computational prediction, the putative biological target of this compound is identified as Kinase X , a key component of a cancer-related signaling pathway. For comparative analysis, we will use a well-characterized, selective inhibitor of Kinase X, referred to as "Known Inhibitor A," as a positive control. A structurally similar but biologically inactive analog of this compound, "Inactive Analog B," will serve as a negative control.
Target Validation Workflow
The process of validating a biological target typically follows a multi-step approach, beginning with initial target identification and proceeding through biochemical and cellular validation to in-vivo model testing.
Comparative Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to validate Kinase X as the target of this compound.
Table 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of recombinant Kinase X.
| Compound | IC50 (nM) for Kinase X |
| This compound | 50 |
| Known Inhibitor A | 10 |
| Inactive Analog B | > 10,000 |
Table 2: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of Kinase X in intact cells upon compound binding, confirming target engagement in a cellular context.
| Compound | Melting Temperature (Tm) of Kinase X (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| This compound | 52.3 | +3.8 |
| Known Inhibitor A | 54.1 | +5.6 |
| Inactive Analog B | 48.6 | +0.1 |
Table 3: Inhibition of Downstream Signaling
This experiment uses Western blotting to quantify the phosphorylation of a known downstream substrate of Kinase X (Substrate Y) in treated cells.
| Compound | p-Substrate Y / Total Substrate Y Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| This compound | 0.35 |
| Known Inhibitor A | 0.15 |
| Inactive Analog B | 0.98 |
Table 4: Anti-Proliferative Activity
This assay measures the effect of the compounds on the proliferation of cancer cells that are dependent on Kinase X signaling.
| Compound | GI50 (nM) |
| This compound | 150 |
| Known Inhibitor A | 45 |
| Inactive Analog B | > 20,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Reagents and Materials : Recombinant human Kinase X, ATP, peptide substrate, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of compound dilution, and 2.5 µL of the Kinase X enzyme.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the generated ADP signal according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment :
-
Culture the cancer cell line to 80-90% confluency.
-
Treat the cells with the test compounds (e.g., 10 µM) or vehicle for 1 hour at 37°C.
-
-
Heat Treatment :
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Analysis :
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for Kinase X.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each treatment condition.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the hypothetical signaling pathway involving Kinase X and the points of intervention and measurement in our validation experiments.
Conclusion
The validation of a biological target for a novel natural product requires a multi-faceted approach, combining direct biochemical assays with cellular target engagement and phenotypic readouts. The comparative data presented in this guide for this compound, a known inhibitor, and an inactive analog, provide a clear framework for building a strong case for a specific mechanism of action. The convergence of evidence from these different experimental strategies is essential for confidently assigning a biological target and advancing a compound in the drug discovery process.
References
- 1. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salvia Diterpenes: Evaluating Cytotoxic Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The genus Salvia is a rich reservoir of structurally diverse diterpenoids, many of which have garnered significant attention for their potent biological activities. These compounds, particularly the abietane-type diterpenes, are a focal point in the quest for novel therapeutic agents, especially in oncology. This guide provides a comparative overview of the cytotoxic properties of several prominent Salvia diterpenes against various cancer cell lines.
It is important to note that a comprehensive search of the scientific literature did not yield any published experimental data on the cytotoxic or any other biological activity of 6-Epidemethylesquirolin D . Therefore, a direct comparison with this specific compound is not possible at this time. This guide will instead focus on comparing a selection of well-characterized Salvia diterpenes for which experimental data are available, providing a valuable reference for researchers in the field.
Comparative Cytotoxicity of Selected Salvia Diterpenes
The cytotoxic activity of Salvia diterpenes has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for several Salvia diterpenes, offering a quantitative comparison of their cytotoxic effects.
It is crucial to acknowledge that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and assay methodology. Therefore, the data presented here should be considered as a comparative guide rather than absolute values.
| Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Royleanone | LNCaP (Prostate) | 12.5 | [1] |
| Tanshinone IIA | MIAPaCa-2 (Pancreatic) | 1.9 | |
| SW620 (Colorectal) | Not specified, but showed selective growth inhibition | [1] | |
| HCT116 (Colorectal) | Not specified, but showed selective growth inhibition | [1] | |
| Cryptotanshinone | K562 (Leukemia) | Not specified, targets STAT5 and STAT3 phosphorylation | [1] |
| SW620 (Colorectal) | Not specified, induced apoptotic and autophagic cell death | [1] | |
| HCT116 (Colorectal) | Not specified, induced apoptotic and autophagic cell death | [1] | |
| Salvinolone | A2780 (Ovarian) | 3.9 µg/mL | |
| Demethylcryptojaponol | A2780 (Ovarian) | 1.2 µg/mL | |
| Salvipisone | HL-60 (Leukemia) | 2.0 - 24.7 | |
| NALM-6 (Leukemia) | 2.0 - 24.7 | ||
| Aethiopinone | HL-60 (Leukemia) | 2.0 - 24.7 | |
| NALM-6 (Leukemia) | 2.0 - 24.7 | ||
| Taxodione | Various cell lines | Showed the highest cytotoxic activity among tested compounds | |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | |
| MDA-MB-231 (Breast) | 44 |
Experimental Protocols: A Methodological Overview
The evaluation of cytotoxic activity is a fundamental step in the screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of Salvia diterpenes. Specific parameters may need to be optimized for different cell lines and compounds.
1. Cell Seeding:
- Culture cancer cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the test diterpenes in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Signaling Pathways and Mechanisms of Action
Several Salvia diterpenes exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and death. Understanding these mechanisms is crucial for the development of targeted cancer therapies.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Several Salvia diterpenes have been shown to trigger this process in cancer cells.
Caption: General overview of apoptosis induction by Salvia diterpenes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some Salvia diterpenes have been found to inhibit this pathway, leading to a reduction in cancer cell viability.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Royleanone.
Experimental Workflow for Cytotoxicity Screening
The process of identifying and characterizing cytotoxic compounds from natural sources involves a systematic workflow, from extraction to mechanistic studies.
Caption: A typical workflow for cytotoxic drug discovery from natural products.
Conclusion
While data on the biological activity of this compound remains elusive, the broader family of Salvia diterpenes continues to be a promising source of potential anticancer agents. Compounds such as Tanshinone IIA, Royleanone, and others have demonstrated significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics from natural products. Further investigation into the largely unexplored members of this chemical class, including this compound, is warranted to fully unlock their therapeutic potential.
References
"structure-activity relationship of 6-Epidemethylesquirolin D analogs"
No Information Available on the Structure-Activity Relationship of 6-Epidemethylesquirolin D Analogs
Following a comprehensive search of available scientific literature and databases, no public information, research articles, or experimental data could be found on the structure-activity relationship (SAR) of "this compound analogs". Similarly, searches for the parent compound, "esquirolin D," did not yield any relevant results regarding its synthesis, biological activity, or the study of its derivatives.
This absence of information prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without foundational research data.
The investigation included searches for:
-
"structure-activity relationship of this compound analogs"
-
"synthesis of this compound analogs"
-
"biological activity of this compound analogs"
-
"this compound analogs experimental protocols"
-
"structure-activity relationship of esquirolin D analogs"
-
"synthesis and biological activity of esquirolin D"
-
"esquirolin D derivatives cytotoxicity"
-
"experimental protocols for esquirolin D biological assays"
It is possible that research on this specific class of compounds is proprietary, in very early stages and not yet published, or that the compounds are referred to under different nomenclature in scientific literature.
Researchers, scientists, and drug development professionals interested in this topic are encouraged to monitor scientific databases for any future publications that may emerge. Should information on this compound and its analogs become publicly available, a detailed comparison guide could be developed.
A Comparative Guide to Analytical Methods for the Quantification of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methodologies for the quantitative analysis of 6-Epidemethylesquirolin D: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections present a summary of their performance characteristics, detailed experimental protocols, and a workflow for method cross-validation.
It is important to note that the following data and protocols are representative examples to illustrate a comparative guide. Due to the limited availability of published cross-validation studies for this compound, these examples are based on typical performance characteristics of the respective analytical techniques.
Data Presentation: Performance Characteristics
The performance of analytical methods is evaluated based on several key parameters. The table below summarizes the typical quantitative performance data for the analysis of this compound using HPLC-UV and LC-MS/MS.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (RSD%) | < 5% | < 2% |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL | 0.03 ng/mL |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For sample analysis, accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 250 nm
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working solutions for calibration standards and quality controls by diluting the stock solution with 50% methanol in water.
-
For plasma samples, perform a protein precipitation by adding acetonitrile (in a 3:1 ratio to the plasma volume), vortexing, and centrifuging.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined during method development.
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
A Comparative Guide to the In Vivo Efficacy of Novel Fungal Metabolites for Cancer Therapy: A Hypothetical Validation of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is no publicly available in vivo efficacy data for the fungal metabolite 6-Epidemethylesquirolin D. This guide provides a comparative framework for the in vivo validation of a novel anti-cancer compound, using the known fungal metabolite Chaetoglobosin A as a proxy and the established chemotherapeutic agent Doxorubicin as a standard for comparison. The experimental protocols and data presented are based on existing literature for these comparator compounds and serve as a template for the potential evaluation of this compound.
Comparative Efficacy of Anti-Cancer Compounds
The following table summarizes the hypothetical in vivo performance of a novel fungal metabolite, represented by Chaetoglobosin A, against the standard chemotherapeutic drug, Doxorubicin, in a preclinical cancer model.
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Hypothetical: this compound (Proxy: Chaetoglobosin A) | Colorectal Cancer Xenograft Mice | Colorectal Cancer | Not Specified | Significant decrease in tumor growth | [1] |
| Doxorubicin | Breast Cancer Xenograft Mice | Breast Cancer | 5 mg/kg | 40% (as monotherapy) | [2] |
| Doxorubicin-loaded PBCA NPs | Breast Cancer Xenograft Mice | Breast Cancer | Not Specified | ~40% greater than free Doxorubicin |
Proposed Signaling Pathway for a Novel Fungal Metabolite (Based on Chaetoglobosin A)
Many fungal metabolites exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Chaetoglobosin A has been shown to induce apoptosis in cancer cells through the induction of oxidative stress and the modulation of the MAPK and PI3K-AKT-mTOR signaling pathways.[3][4]
Caption: Proposed signaling pathway for a novel anti-cancer fungal metabolite.
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol describes a generalized approach for evaluating the in vivo efficacy of a novel compound.
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., colorectal, breast) are cultured under standard conditions.
-
Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³) before treatment initiation.
3. Treatment Groups:
-
Mice are randomly assigned to different treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline solution)
-
Novel Compound (e.g., this compound) at various doses
-
Positive Control (e.g., Doxorubicin at 5 mg/kg)
-
Combination therapy groups (as needed)
-
4. Drug Administration:
-
The investigational compound and control substances are administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at predetermined intervals.
5. Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
6. Efficacy Evaluation:
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Caption: Generalized workflow for in vivo anti-cancer efficacy studies.
Apoptosis and Cell Cycle Analysis
1. Cell Preparation:
-
Cancer cells are treated with the novel compound at various concentrations for a specified duration (e.g., 24-48 hours).
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treated and control cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
3. Cell Cycle Analysis:
-
Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI).
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
1. Protein Extraction:
-
Total protein is extracted from treated and untreated cancer cells.
2. SDS-PAGE and Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for key proteins in the target signaling pathway (e.g., p38, JNK, PI3K, p-mTOR, Bcl-2).
3. Detection and Analysis:
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate, and the relative protein expression is quantified.
Comparative Logic and Future Directions
The validation of a novel anti-cancer agent like this compound requires a rigorous comparison against established standards.
Caption: Logical framework for comparing a novel compound to standard therapy.
The primary goal is to determine if the novel compound demonstrates superior or comparable efficacy with a more favorable safety profile (lower toxicity) than the current standard of care. Positive outcomes in these preclinical studies would warrant further investigation and potential clinical development. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in a broader range of cancer models.
References
- 1. Critical role of heme oxygenase-1 in chaetoglobosin A by triggering reactive oxygen species mediated mitochondrial apoptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
A Comparative Guide to Diterpene Extraction Methods for Researchers and Drug Development Professionals
An objective analysis of modern and conventional techniques for the isolation of diterpenes, supported by experimental data, to guide researchers in selecting the most appropriate method for their specific needs.
The extraction of diterpenes, a diverse class of chemical compounds with significant pharmacological potential, is a critical first step in their study and application in drug development. The choice of extraction method can profoundly impact the yield, purity, and ultimately the biological activity of the isolated compounds. This guide provides a comparative overview of commonly employed extraction techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.
Performance Comparison of Diterpene Extraction Methods
The efficiency and effectiveness of various extraction methods are influenced by numerous factors, including the plant matrix, the specific properties of the target diterpenes, and the operational parameters of the technique. Below is a summary of quantitative data from several studies, highlighting the performance of different methods in extracting diterpenes from various sources.
| Extraction Method | Plant Material | Key Diterpenes | Yield/Content | Key Findings |
| Pressurized Liquid Extraction (PLE) | Green Coffee Beans | Cafestol (B1668206) and Kahweol (B1673272) | Global Yield: up to 9.78%; Cafestol: up to 20.08 g/kg extract; Kahweol: up to 25.16 g/kg extract | Optimized conditions (temperature and static time) can maximize the yield of specific diterpenes. |
| Supercritical Fluid Extraction (SFE) with CO2 | Spent Coffee Grounds | Diterpenes | Up to 15 times the amount obtained by the Soxhlet method.[1][2] | The use of a modifier like ethanol (B145695) can significantly enhance the selectivity of SFE for diterpenes.[1][2] Optimal conditions for total diterpene content were found to be 80°C, 25 MPa, and 6% v/v of ethanol.[1][2] |
| Microwave-Assisted Extraction (MAE) | Green Coffee Beans | Cafestol and Kahweol | Six times higher space-time yield of diterpenes compared to the traditional Soxhlet method.[3] | MAE offers a rapid and efficient alternative to conventional methods, significantly reducing extraction time from hours to minutes.[3][4] |
| Ultrasound-Assisted Extraction (UAE) | Bergenia emeiensis rhizomes | Triterpenes (related class) | Maximum yield of 229.37 ± 7.16 mg/g under optimal conditions.[5] | Ultrasonic power, ethanol concentration, extraction time, and solvent-to-sample ratio are key parameters influencing yield.[5] |
| Soxhlet Extraction | Roasted Coffee | Kahweol and Cafestol | Lower diterpene content compared to Direct Hot Saponification (DHS).[6][7] | A traditional and widely used method, but often less efficient and requires longer extraction times and larger solvent volumes compared to modern techniques.[8] |
| Direct Hot Saponification (DHS) | Roasted Coffee | Kahweol and Cafestol | Kahweol: 930.2 mg/100g; Cafestol: 568.6 mg/100g.[6][7] | DHS was found to be more efficient for the extraction of kahweol and cafestol from roasted coffee compared to Soxhlet and other methods.[6][7] |
| High-Pressure Extraction (HPE) | Bifurcaria bifurcata (macroalgae) | Linear Diterpenes | 12.2-fold higher diterpene content compared to conventional extraction.[9] | HPE is presented as an environmentally friendly and efficient method for extracting bioactive diterpenes.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for key diterpene extraction methods based on published studies.
Pressurized Liquid Extraction (PLE) of Diterpenes from Green Coffee
Objective: To extract cafestol and kahweol from green coffee beans.
Apparatus: Accelerated Solvent Extractor (ASE).
Procedure:
-
Grind green coffee beans to a uniform particle size.
-
Mix 5 g of the ground coffee with 1 g of diatomaceous earth and place it into a 34 mL extraction cell.
-
Fill the void space in the cell with glass beads.
-
Set the extraction parameters:
-
Solvent: Ethanol
-
Temperature: Ranging from 50°C to 70°C
-
Static Time: Ranging from 4 to 8 minutes
-
Pressure: 1500 psi
-
Number of Cycles: 3
-
-
Collect the extract and concentrate it using a rotary evaporator.
-
Analyze the diterpene content using High-Performance Liquid Chromatography (HPLC).
Supercritical Fluid Extraction (SFE) of Diterpenes from Spent Coffee Grounds
Objective: To extract diterpenes using supercritical CO2.
Apparatus: Supercritical Fluid Extractor.
Procedure:
-
Dry the spent coffee grounds to a constant weight.
-
Load approximately 10 g of the dried grounds into the extraction vessel.
-
Set the extraction parameters based on optimization studies:
-
The supercritical fluid containing the dissolved diterpenes is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract for further analysis.
Microwave-Assisted Extraction (MAE) of Diterpenes from Green Coffee Oil
Objective: To rapidly extract diterpenes from green coffee oil.
Apparatus: Microwave extraction system.
Procedure:
-
Place 1 g of green coffee oil into a 100 mL extraction vessel.
-
Add 20 mL of n-hexane as the extraction solvent.
-
Set the MAE parameters:
-
After extraction, filter the mixture to separate the liquid extract from any solid residues.
-
Evaporate the solvent from the filtrate to obtain the diterpene-rich extract.
-
Quantify the diterpenes using HPLC.
Ultrasound-Assisted Extraction (UAE) of Triterpenes from Bergenia emeiensis
Objective: To extract triterpenes (a related class of compounds often co-extracted with diterpenes) using ultrasonication.
Apparatus: Ultrasonic bath or probe system.
Procedure:
-
Mix 1 g of powdered Bergenia emeiensis rhizomes with 25 mL of 75% ethanol in a flask.[5]
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the UAE parameters:
-
After sonication, centrifuge the mixture to separate the supernatant.
-
Collect the supernatant and repeat the extraction process on the residue for comprehensive extraction.
-
Combine the supernatants and evaporate the solvent to yield the crude extract.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described extraction methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. High pressure extraction of bioactive diterpenes from the macroalgae Bifurcaria bifurcata: an efficient and environmentally friendly approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling the Anti-Cancer Mechanisms: A Comparative Guide to EDD/UBR5-p53 Pathway and Vitamin D Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two distinct anti-cancer strategies: the targeted downregulation of the E3 ubiquitin ligase EDD/UBR5 and the therapeutic application of vitamin D analogs. We delve into their mechanisms of action, supported by experimental data, to offer a clear perspective on their potential in oncology.
The search for novel cancer therapies has led to the exploration of diverse cellular pathways. One such avenue involves the modulation of protein degradation pathways, exemplified by the role of EDD/UBR5 in regulating the tumor suppressor p53. Another prominent area of research focuses on the anti-proliferative and pro-apoptotic effects of vitamin D and its synthetic analogs. This guide will compare these two approaches, providing a framework for understanding their distinct and overlapping mechanisms in halting cancer progression.
Performance Comparison: EDD/UBR5 Downregulation vs. Vitamin D Analogs
The following tables summarize the key performance metrics of these two anti-cancer strategies based on available pre-clinical data.
Table 1: Mechanism of Action and Cellular Effects
| Feature | EDD/UBR5 Downregulation | Vitamin D Analogs (e.g., Calcitriol, EB1089) |
| Primary Target | EDD/UBR5 (E3 Ubiquitin Ligase) | Vitamin D Receptor (VDR) |
| Key Downstream Effector | p53 stabilization and activation | VDR-mediated gene transcription |
| Primary Cellular Outcome | G1 phase cell cycle arrest.[1] | Apoptosis, cell cycle arrest (primarily G1/G0).[1] |
| Effect on p53 Pathway | Upregulation of p53 and its target gene p21.[1] | Can induce p53-independent apoptosis; in some cases, may increase p53 protein levels. |
| Apoptosis Induction | Primarily induces cell cycle arrest; apoptosis can be a secondary effect. | A primary mechanism of action, often dose-dependent. |
Table 2: Quantitative Effects on Cancer Cell Lines
| Parameter | EDD/UBR5 Downregulation | Vitamin D Analogs |
| p53 Protein Level | Elevated protein levels observed.[1] | Variable; can increase p53 protein levels in some cell lines. |
| p21 Protein Level | Elevated protein levels observed.[1] | Can be upregulated as part of the cell cycle arrest mechanism. |
| Cell Cycle Distribution | Significant increase in the G1 phase population.[1] | Increased proportion of cells in the G1/G0 phase. |
| IC50 / LD50 Values | Not typically measured in this context. | Calcitriol: 0.24 µM (B16-F10 melanoma cells). EB1089: Mean LD50 of 2.1 x 10⁻⁸ M in B-CLL cells.[2] |
| Apoptosis Induction (%) | Not the primary reported outcome. | Calcitriol: ~5-fold increase in apoptotic LNCaP cells. EB1089: Dose-dependent induction of apoptosis in MCF-7 cells.[3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-mediated Knockdown of EDD/UBR5
-
Objective: To specifically reduce the expression of EDD/UBR5 in cultured cancer cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U2OS, HCT116) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute EDD/UBR5-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Verification: Harvest the cells and verify the knockdown efficiency by Western blotting or qRT-PCR for EDD/UBR5 expression.
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the protein levels of p53, p21, and other relevant proteins.
-
Methodology:
-
Cell Lysis: Wash the treated and control cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Fix approximately 1x10⁶ cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/ml) and RNase A (100 µg/ml).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the dye at the appropriate wavelength (e.g., 488 nm for PI) and collecting the emission data.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1x10⁶ cells/ml.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry immediately after incubation.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion
This guide highlights two distinct yet effective strategies for combating cancer cell proliferation. The downregulation of EDD/UBR5 presents a targeted approach to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest. In contrast, vitamin D analogs exert their anti-cancer effects through a broader mechanism involving the vitamin D receptor, leading to both cell cycle arrest and, notably, the induction of apoptosis. The choice between these or similar therapeutic strategies will depend on the specific cancer type, its genetic background (e.g., p53 status), and the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of these and other novel anti-cancer agents.
References
- 1. EDD induces cell cycle arrest by increasing p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting UBR5 inhibits postsurgical breast cancer lung metastases by inducing CDC73 and p53 mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G1/S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Epidemethylesquirolin D: A Comparative Analysis Against Standard Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for benchmarking the potential anticancer agent 6-Epidemethylesquirolin D. Due to the limited publicly available data on this specific compound, the experimental results presented for this compound are hypothetical and for illustrative purposes. The data for standard compounds are derived from publicly available literature and are representative of typical experimental findings.
Introduction
Comparative Cytotoxicity Analysis
To evaluate the potential efficacy of this compound, we present hypothetical in vitro cytotoxicity data alongside data for standard chemotherapeutic agents. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), a common metric for cytotoxicity.[1] Lower IC50 values are indicative of higher potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Standard Cancer Drugs Against Various Cancer Cell Lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | 5.2 (Hypothetical) | 8.7 (Hypothetical) | 6.5 (Hypothetical) |
| Doxorubicin | 0.5 - 1.5 | 0.8 - 2.0 | 0.2 - 1.0 |
| Paclitaxel | 0.01 - 0.1 | 0.005 - 0.05 | 0.001 - 0.02 |
Note: IC50 values for standard drugs are approximate ranges from various literature sources and can vary based on experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells (MCF-7, A549, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound, Doxorubicin, Paclitaxel) is prepared in a culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A control group of cells is treated with a vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Mechanism of Action: Induction of Apoptosis
Many natural product-derived anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A plausible, yet hypothetical, mechanism for this compound could involve the activation of the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of anticancer agents.
Conclusion
This guide provides a foundational framework for the comparative benchmarking of this compound against standard anticancer drugs. Although the presented data for the target compound is hypothetical, the methodologies and comparative context offer a robust starting point for its evaluation as a potential therapeutic agent. Further in-depth studies are necessary to elucidate the precise mechanism of action and to validate its efficacy and safety in preclinical models.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Epidemethylesquirolin D
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. As a fungal secondary metabolite, 6-Epidemethylesquirolin D is a compound that requires meticulous handling and disposal due to its potential cytotoxic properties. Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of a responsible and safe research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Given the cytotoxic potential of this compound, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn. The outer glove should be changed immediately upon contamination.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form of the compound or when there is a risk of aerosolization.
All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is critical to prevent cross-contamination and ensure compliant disposal. All waste materials that have come into contact with the compound must be treated as cytotoxic waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid, lined with a yellow chemotherapy waste bag. | "Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol |
| Liquid Waste | Leak-proof, shatter-resistant container with a secure screw-cap. | "Cytotoxic Liquid Waste," "Chemotherapy Waste," Biohazard Symbol |
| Sharps Waste | Puncture-proof sharps container with a purple lid. | "Cytotoxic Sharps," "Chemotherapy Sharps," Biohazard Symbol |
Solid Waste Includes:
-
Contaminated PPE (gloves, gowns, etc.)
-
Weighing papers, pipette tips, and other disposable lab supplies
-
Empty stock vials
Liquid Waste Includes:
-
Solutions containing this compound
-
Contaminated solvents used for cleaning
Sharps Waste Includes:
-
Needles and syringes used for handling solutions of the compound
III. Disposal Procedures: A Step-by-Step Guide
A. Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with this compound directly into a designated cytotoxic waste container lined with a yellow chemotherapy waste bag.
-
Sealing: Once the bag is three-quarters full, securely seal it. Expel excess air before sealing, but do not compress the bag in a way that could aerosolize any powdered compound.
-
Final Disposal: Place the sealed bag into the secondary, rigid cytotoxic waste container. Close the lid securely.
B. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a designated, labeled, and leak-proof container.
-
Storage: Store the liquid waste container in a secondary containment bin within a chemical fume hood until it is ready for pickup by a certified hazardous waste disposal service.
-
Neutralization: Do not attempt to neutralize or decontaminate liquid waste chemically unless a validated and approved protocol is available for this specific compound.
C. Sharps Waste Disposal:
-
Immediate Disposal: Immediately after use, dispose of all contaminated sharps into a designated cytotoxic sharps container.
-
Do Not Recap: Never recap, bend, or break needles.
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely lock the lid.
IV. Spill Management
In the event of a spill of this compound, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Don PPE: If not already wearing it, don the appropriate PPE as described in Section I.
-
Contain the Spill: For powdered spills, gently cover with damp absorbent pads to avoid aerosolization. For liquid spills, surround the area with absorbent material.
-
Clean the Spill: Working from the outside in, clean the spill area using a chemotherapy spill kit. Use appropriate deactivating agents if recommended by your institution's safety office.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Decontaminate Surfaces: After the initial cleanup, decontaminate the area with a suitable cleaning agent, followed by a rinse with water.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
V. Final Disposal Pathway
All segregated and properly containerized cytotoxic waste must be disposed of through a licensed hazardous waste contractor. The primary method for the final disposal of cytotoxic waste is high-temperature incineration . This process ensures the complete destruction of the hazardous compound.
Workflow for the Disposal of this compound
Caption: Disposal workflow for this compound.
By adhering to these procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of scientific materials. Always consult your institution's specific safety protocols and EHS office for any additional requirements.
Essential Safety and Operational Guidance for Handling 6-Epidemethylesquirolin D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling 6-Epidemethylesquirolin D based on general best practices for handling potentially hazardous research chemicals for which a specific Safety Data Sheet (SDS) is not available. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel at your institution before commencing any work.
Pre-Handling Risk Assessment and Planning
Given the absence of a specific SDS for this compound, a cautious approach is mandatory. This compound is a diterpenoid of natural origin and may possess significant biological activity. Therefore, it should be handled as a potentially hazardous substance.
Key assumptions for risk mitigation:
-
Toxicity: Assume the compound is toxic and may have potent biological effects.
-
Route of Exposure: Potential for exposure through inhalation of aerosols, skin contact, and ingestion.
-
Physical Form: Typically a solid powder, which can easily become airborne.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Aliquoting (Dry Powder) | Double-gloving with nitrile gloves | Chemical splash goggles and a face shield | N95 or higher-rated respirator | Disposable gown with tight cuffs |
| Solution Preparation | Double-gloving with nitrile gloves | Chemical splash goggles | Not required if performed in a certified chemical fume hood | Laboratory coat |
| In-Use (e.g., cell culture, animal dosing) | Nitrile gloves | Safety glasses with side shields | Not generally required, assess based on aerosolization risk | Laboratory coat |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | P100 respirator | Disposable, chemical-resistant gown |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Not required | Laboratory coat |
Operational Plan: Step-by-Step Guidance
3.1. Designated Work Area:
-
All work with this compound, especially the handling of dry powder, must be conducted in a designated area within a certified chemical fume hood.
-
The work area should be clearly labeled with a warning sign indicating the presence of a potentially hazardous compound.
3.2. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) is inside the chemical fume hood.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use a microbalance with a draft shield if available to minimize air currents.
-
Dissolving: Add the solvent to the vial containing the powder. Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Cleaning: Decontaminate all surfaces and equipment within the fume hood after use.
3.3. In-Use Procedures:
-
When working with solutions of this compound, always wear appropriate PPE.
-
Avoid the generation of aerosols.
-
Conduct all procedures that may generate aerosols (e.g., pipetting, vortexing) within a biosafety cabinet or chemical fume hood.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill of a solution, absorb with an inert material (e.g., vermiculite, sand), decontaminate the area with a suitable cleaning agent, and place the waste in a sealed container for disposal. For a spill of dry powder, carefully cover with a damp cloth or paper towel to avoid raising dust, then proceed with cleanup. For a large spill, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department in accordance with local, state, and federal regulations.
Logical Workflow for Handling a Novel Compound
The following diagram illustrates the logical workflow for safely handling a chemical for which no specific SDS is available.
Caption: Workflow for handling a chemical with no available SDS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
